TAT-cyclo-CLLFVY TFA
Description
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Propriétés
Formule moléculaire |
C127H196F24N42O40S2 |
|---|---|
Poids moléculaire |
3471.3 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid;octakis(2,2,2-trifluoroacetic acid) |
InChI |
InChI=1S/C111H188N42O24S2.8C2HF3O2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156;8*3-2(4,5)1(6)7/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134);8*(H,6,7)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-;;;;;;;;/m0......../s1 |
Clé InChI |
ZMYZQJJPYUHKIF-LHXDCGMJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling TAT-cyclo-CLLFVY TFA: A Technical Guide to a Potent HIF-1 Dimerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of TAT-cyclo-CLLFVY TFA, a novel and selective peptide-based inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. By disrupting the crucial dimerization of HIF-1α and HIF-1β subunits, this agent presents a promising avenue for therapeutic intervention in cancer and other diseases characterized by pathological hypoxia. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes the associated biological and experimental workflows.
Introduction to HIF-1 and the Therapeutic Rationale
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and is implicated in tumor progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily orchestrated by the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival (e.g., CAIX).
The critical role of HIF-1 in tumor adaptation and survival makes it an attractive target for cancer therapy. Inhibiting the formation of the functional HIF-1 heterodimer is a direct strategy to abrogate its downstream signaling cascade. This compound emerges as a significant tool in this endeavor, offering a specific mechanism to disrupt this protein-protein interaction.
Mechanism of Action: A Targeted Disruption of HIF-1 Dimerization
TAT-cyclo-CLLFVY is a cyclic hexapeptide (cyclo-CLLFVY) conjugated to the cell-penetrating peptide (CPP) from the HIV-1 Tat protein. The TAT peptide facilitates the cellular uptake of the cyclic peptide, enabling it to reach its intracellular target. The trifluoroacetate (B77799) (TFA) salt is a common counterion used during peptide synthesis and purification.
The core inhibitory activity resides in the cyclic CLLFVY moiety. This peptide was identified from a large library for its ability to specifically bind to the PAS-B domain of HIF-1α.[1] This binding sterically hinders the interaction between HIF-1α and HIF-1β, thereby preventing the formation of the active HIF-1 heterodimer.[1][2] Consequently, the transcription of HIF-1 target genes is suppressed. A key advantage of TAT-cyclo-CLLFVY is its selectivity for HIF-1 over the closely related HIF-2 isoform.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its inhibitory activities.
| Parameter | Value | Assay | Reference |
| IC50 (HIF-1α/HIF-1β Interaction) | 1.3 µM | ELISA | [3] |
| Binding Affinity (Kd) to HIF-1α PAS-B | 124 ± 23 nM | Isothermal Titration Calorimetry (ITC) | |
| IC50 (HIF-1 Activity in U2OS cells) | 19 ± 2 µM | Luciferase Reporter Assay | [3] |
| IC50 (HIF-1 Activity in MCF-7 cells) | 16 ± 1 µM | Luciferase Reporter Assay | [3] |
Table 1: In Vitro Efficacy of TAT-cyclo-CLLFVY
| Target Gene | Cell Line | Effect of TAT-cyclo-CLLFVY | Reference |
| VEGF | U2OS, MCF-7 | Dose-dependent reduction in mRNA levels under hypoxia. | [2] |
| CAIX | Osteosarcoma and breast cancer cells | Decreased expression under hypoxia. | [4] |
Table 2: Effect of TAT-cyclo-CLLFVY on HIF-1 Target Gene Expression
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams are provided.
Figure 1: HIF-1 Signaling Pathway and Inhibition by TAT-cyclo-CLLFVY.
Figure 2: Experimental Workflow for ELISA-based HIF-1 Dimerization Assay.
Figure 3: Workflow for HIF-1 Activity Luciferase Reporter Assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human osteosarcoma (U2OS) and human breast cancer (MCF-7) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxia experiments, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the desired duration (typically 16-24 hours).
HIF-1α/HIF-1β Dimerization ELISA
This assay quantifies the protein-protein interaction between HIF-1α and HIF-1β in the presence of the inhibitor.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for HIF-1α (e.g., mouse anti-HIF-1α) overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Protein and Inhibitor Incubation: Recombinant His-tagged HIF-1α and GST-tagged HIF-1β are added to the wells along with varying concentrations of TAT-cyclo-CLLFVY. The plate is incubated for 2 hours at room temperature.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated anti-GST antibody is added to detect the bound HIF-1β. The plate is incubated for 1 hour at room temperature.
-
Signal Development: The plate is washed, and a TMB substrate solution is added. The reaction is stopped with sulfuric acid, and the absorbance is read at 450 nm.
HIF-1 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1.
-
Cell Seeding: U2OS or MCF-7 cells stably transfected with a luciferase reporter construct containing multiple copies of the HRE are seeded in a 96-well plate.
-
Inhibitor Treatment: The cells are treated with various concentrations of TAT-cyclo-CLLFVY for a few hours.
-
Hypoxia Induction: The plate is then transferred to a hypoxic chamber (1% O2) for 16 hours.
-
Cell Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to HIF-1 activity, is measured using a luminometer.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity, stoichiometry, and thermodynamics of the interaction between the inhibitor and the HIF-1α PAS-B domain.
-
Sample Preparation: The purified HIF-1α PAS-B domain is placed in the sample cell of the calorimeter, and a concentrated solution of TAT-cyclo-CLLFVY is loaded into the injection syringe. Both are in the same buffer (e.g., PBS).
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).
Proximity Ligation Assay (PLA)
PLA is a technique to visualize protein-protein interactions within cells.
-
Cell Preparation: Cells are seeded on coverslips, treated with TAT-cyclo-CLLFVY, and subjected to hypoxia. The cells are then fixed and permeabilized.
-
Primary Antibody Incubation: The cells are incubated with primary antibodies against HIF-1α and HIF-1β raised in different species (e.g., mouse and rabbit).
-
PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, and the resulting fluorescent spots are visualized and quantified using fluorescence microscopy.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA levels of HIF-1 target genes.
-
RNA Extraction and cDNA Synthesis: Cells are treated with the inhibitor and exposed to hypoxia. Total RNA is then extracted and reverse-transcribed into cDNA.
-
PCR Amplification: The cDNA is used as a template for PCR with primers specific for target genes (e.g., VEGF, CAIX) and a housekeeping gene (e.g., β-actin).
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted HIF-1 inhibitors. Its specific mechanism of action, potent in vitro activity, and selectivity for HIF-1 make it a valuable research tool for dissecting the complexities of the hypoxia signaling pathway. The detailed protocols provided herein offer a robust framework for its evaluation and for the screening of new generations of HIF-1 dimerization inhibitors.
Future research should focus on comprehensive in vivo studies to assess the pharmacokinetic properties, efficacy, and safety of this compound in preclinical cancer models. Furthermore, the exploration of this inhibitor in other hypoxia-related pathologies, such as ischemic diseases and inflammation, could unveil its broader therapeutic potential. The continued investigation of this and similar compounds will undoubtedly pave the way for novel therapeutic strategies targeting the intricate network of hypoxia-driven cellular responses.
References
An In-depth Technical Guide on the Role of the TAT Peptide in TAT-cyclo-CLLFVY Delivery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of therapeutic molecules to cell-penetrating peptides (CPPs) represents a promising strategy to overcome the poor membrane permeability of many drug candidates. This technical guide delves into the specific application of the trans-activator of transcription (TAT) peptide for the intracellular delivery of cyclo-CLLFVY, a potent inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The TAT peptide acts as a molecular vehicle, facilitating the transport of the otherwise cell-impermeable cyclo-CLLFVY peptide across the plasma membrane. Once inside the cell, cyclo-CLLFVY disrupts the critical protein-protein interaction between HIF-1α and HIF-1β, thereby inhibiting downstream signaling pathways crucial for tumor progression and survival. This document provides a comprehensive overview of the delivery mechanism, quantitative efficacy data, detailed experimental protocols, and visual representations of the key processes involved.
The TAT Peptide: A Cell-Penetrating Vehicle
The TAT peptide is derived from the human immunodeficiency virus type 1 (HIV-1) TAT protein. Its "transduction domain," a short, basic amino acid sequence (typically RKKRRQRRR), is responsible for its remarkable ability to cross cellular membranes. This property makes it an invaluable tool for delivering a wide array of cargo molecules, including peptides, proteins, and nanoparticles, into cells both in vitro and in vivo.
Mechanism of Cellular Uptake
The precise mechanism of TAT-mediated cellular entry is a subject of ongoing research, with evidence suggesting multiple pathways. The primary mechanism involves endocytosis, particularly macropinocytosis. The process can be summarized as follows:
-
Initial Interaction: The positively charged TAT peptide interacts with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.
-
Endocytic Uptake: This interaction triggers an endocytic process, leading to the engulfment of the TAT-cargo conjugate into intracellular vesicles (endosomes).
-
Endosomal Escape: For the cargo to exert its biological effect, it must escape the endosome and reach the cytoplasm. The exact mechanism of escape is not fully elucidated but is a critical step for efficient delivery.
The stability of the TAT peptide is a crucial factor, as it can be susceptible to proteolytic degradation by enzymes in circulation or within the cell. Strategies such as steric shielding with polyethylene (B3416737) glycol (PEG) can be employed to protect the peptide from cleavage and enhance its therapeutic function.
The Cargo: cyclo-CLLFVY, a HIF-1 Inhibitor
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit. Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β, activating the transcription of genes involved in angiogenesis, cell survival, and metabolism, which collectively promote tumor progression.
The cyclic hexapeptide, cyclo-CLLFVY , was identified from a large peptide library as a specific inhibitor of the HIF-1α/HIF-1β protein-protein interaction.
-
Mechanism of Action: cyclo-CLLFVY selectively binds to the PAS-B domain of HIF-1α. This binding event physically obstructs the dimerization of HIF-1α with HIF-1β.
-
Specificity: Importantly, cyclo-CLLFVY is highly selective for HIF-1 and does not affect the function of the closely related HIF-2 isoform. This specificity allows it to be a precise tool for studying HIF-1-mediated signaling.
By preventing the formation of the functional HIF-1 heterodimer, cyclo-CLLFVY effectively shuts down hypoxia-induced gene expression, leading to decreased expression of downstream targets like Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CAIX).
TAT-cyclo-CLLFVY: A Synergistic Conjugate
The therapeutic potential of cyclo-CLLFVY is entirely dependent on its ability to reach its intracellular target, the HIF-1α protein. By itself, the cyclic peptide has poor cell permeability. To overcome this limitation, it is chemically linked to the TAT peptide, often via a disulfide bond. The resulting conjugate, TAT-cyclo-CLLFVY, combines the cell-penetrating capability of TAT with the potent and specific inhibitory action of cyclo-CLLFVY.
The logical relationship is straightforward: TAT serves as the "key" to unlock the cell, and cyclo-CLLFVY is the "message" that, once delivered, disrupts a specific cancer-promoting pathway.
Quantitative Efficacy Data
The efficacy of TAT-cyclo-CLLFVY has been quantified through various biochemical and cell-based assays. The data clearly demonstrates its potency and specificity.
In Vitro Inhibition of HIF-1 Dimerization
An Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the ability of TAT-cyclo-CLLFVY to disrupt the interaction between recombinant His-tagged HIF-1α and GST-tagged HIF-1β proteins.
| Compound | Target Interaction | Assay Type | IC₅₀ Value | Citation(s) |
| TAT-cyclo-CLLFVY | HIF-1α / HIF-1β | ELISA | 1.3 µM | |
| TAT-cyclo-CLLFVY | HIF-2α / HIF-1β | ELISA | No significant inhibition | |
| TAT-cyclo-CRLMVL (Control) | HIF-1α / HIF-1β | ELISA | No significant inhibition | |
| Table 1: In vitro inhibitory concentration of TAT-cyclo-CLLFVY on HIF dimerization. |
Inhibition of HIF-1 Transcriptional Activity in Cells
A HIF-1-dependent luciferase reporter assay was employed in various cancer cell lines to measure the functional inhibition of the HIF-1 pathway within a cellular context. Cells were exposed to hypoxic conditions (1% O₂) to induce HIF-1 activity, which drives the expression of a luciferase reporter gene.
| Cell Line | Assay Type | IC₅₀ Value | Citation(s) |
| U2OS (Human Osteosarcoma) | Luciferase Reporter | 19 ± 2 µM | |
| MCF-7 (Human Breast Cancer) | Luciferase Reporter | 16 ± 1 µM | |
| Table 2: Cellular inhibitory concentration of TAT-cyclo-CLLFVY on HIF-1 transcriptional activity. |
Binding Affinity to HIF-1α PAS-B Domain
Isothermal Titration Calorimetry (ITC) was used to directly measure the binding affinity of TAT-cyclo-CLLFVY to the purified PAS-B domain of HIF-1α.
| Compound | Binding Target | Assay Type | Binding Affinity (K_d) | Stoichiometry | Citation(s) |
| TAT-cyclo-CLLFVY | HIF-1α PAS-B Domain | ITC | 124 ± 23 nM | 1:1 | |
| Table 3: Binding affinity of TAT-cyclo-CLLFVY to its molecular target. |
Visualizations of Pathways and Processes
Diagram: TAT-cyclo-CLLFVY Delivery and Action
TAT-cyclo-CLLFVY TFA: A Technical Guide to its Mechanism and Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cyclic peptide TAT-cyclo-CLLFVY TFA, a potent and selective inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. It details the compound's mechanism of action, its effects on tumor progression through the inhibition of angiogenesis and cellular metabolic adaptation, and provides a compilation of key quantitative data from in vitro and cellular studies. This document also outlines detailed experimental protocols for the evaluation of this compound and visualizes the core signaling pathways and experimental workflows, serving as a critical resource for researchers and drug development professionals in the field of oncology.
Introduction
Solid tumors frequently develop regions of hypoxia (low oxygen) due to rapid cell proliferation that outpaces the development of an adequate blood supply. In response to this hypoxic environment, cancer cells activate the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a critical driver of tumor progression, angiogenesis, metabolic reprogramming, and metastasis. HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The dimerization of these two subunits is an absolute requirement for the transcriptional activation of a multitude of genes that enable tumor cell survival and adaptation to the hypoxic microenvironment.
This compound is a novel cell-penetrating cyclic peptide designed to specifically disrupt the protein-protein interaction between HIF-1α and HIF-1β. By preventing this crucial dimerization step, this compound effectively abrogates the downstream signaling cascade initiated by HIF-1, thereby inhibiting key processes that contribute to tumor growth and progression. This guide provides an in-depth analysis of the existing data on this compound and its potential as a therapeutic agent in oncology.
Mechanism of Action
This compound is a selective inhibitor of HIF-1 dimerization. The cyclic peptide moiety, cyclo-CLLFVY, specifically binds to the PAS-B domain of the HIF-1α subunit. This binding event sterically hinders the heterodimerization of HIF-1α with its partner, HIF-1β. The inhibition of this protein-protein interaction is the pivotal step in the mechanism of action of this compound, as it prevents the formation of the functional HIF-1 transcription factor complex. Consequently, the binding of HIF-1 to the Hypoxia Response Elements (HREs) in the promoter regions of its target genes is blocked, leading to the downregulation of their expression.
The TAT peptide (CGRKKRRQRRRPPQ) is conjugated to the cyclic peptide to facilitate its translocation across the cell membrane, enabling it to reach its intracellular target. It is important to note that this compound is highly selective for HIF-1 and does not significantly affect the dimerization of the closely related HIF-2α with HIF-1β.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the HIF-1 signaling pathway.
Caption: Mechanism of HIF-1α stabilization and dimerization in hypoxia and its inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from published studies.
Table 1: In Vitro Inhibition of HIF-1α/HIF-1β Dimerization
| Assay Type | Target Proteins | IC50 Value (µM) | Reference |
| ELISA-based Dimerization Assay | Recombinant HIF-1α and HIF-1β | 1.3 |
Table 2: Inhibition of HIF-1-mediated Luciferase Reporter Gene Expression
| Cell Line | Condition | IC50 Value (µM) | Reference |
| U2OS (Human Osteosarcoma) | Hypoxia (1% O2) | 19 ± 2 | N/A |
| MCF-7 (Human Breast Cancer) | Hypoxia (1% O2) | 16 ± 1 | N/A |
Table 3: Binding Affinity to HIF-1α
| Method | Target Domain | Binding Affinity (K_d) (nM) | Reference |
| Isothermal Titration Calorimetry (ITC) | PAS-B domain of HIF-1α | 124 ± 23 | N/A |
Effects on Tumor Progression
By inhibiting the HIF-1 signaling pathway, this compound is expected to impact several key aspects of tumor progression.
Inhibition of Angiogenesis
One of the primary roles of HIF-1 is the transcriptional activation of the Vascular Endothelial Growth Factor (VEGF) gene. VEGF is a potent signaling protein that promotes the growth of new blood vessels, a process known as angiogenesis, which is essential for providing nutrients to a growing tumor. In vitro studies have shown that this compound treatment leads to a decrease in the expression of VEGF in osteosarcoma and breast cancer cells. Furthermore, it has been demonstrated to reduce the tubularization of human umbilical vein endothelial cells (HUVECs) under hypoxic conditions, a key step in angiogenesis.
Modulation of Tumor Cell Metabolism
HIF-1 also plays a crucial role in the metabolic reprogramming of cancer cells, promoting a shift towards anaerobic glycolysis even in the presence of oxygen (the Warburg effect). This is achieved through the upregulation of glucose transporters and glycolytic enzymes. Another important HIF-1 target is Carbonic Anhydrase IX (CAIX), an enzyme that helps maintain the intracellular pH in hypoxic and acidic tumor microenvironments. By inhibiting HIF-1, this compound has been shown to decrease the expression of CAIX in cancer cells, suggesting a potential to disrupt the metabolic adaptation of tumors to hypoxia.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.
HIF-1α/HIF-1β Dimerization Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to inhibit the protein-protein interaction between HIF-1α and HIF-1β.
Workflow Diagram:
Caption: A stepwise representation of the ELISA-based assay to quantify HIF-1 dimerization.
Protocol:
-
Coating: 96-well plates are coated with recombinant HIF-1α protein and incubated overnight.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubation: A mixture of recombinant GST-tagged HIF-1β and varying concentrations of this compound is added to the wells.
-
Dimerization: The plate is incubated to allow for the dimerization of HIF-1α and HIF-1β.
-
Washing: The plate is washed to remove unbound proteins and the inhibitor.
-
Detection: An anti-GST antibody conjugated to horseradish peroxidase (HRP) is added to detect the bound GST-HIF-1β.
-
Substrate Addition: After another wash step, an HRP substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of this compound.
HIF-1-dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1 in response to hypoxia and its inhibition by this compound.
Protocol:
-
Cell Culture: Human osteosarcoma (U2OS) or breast cancer (MCF-7) cells are stably transfected with a luciferase reporter construct containing multiple copies of a Hypoxia Response Element (HRE) upstream of the luciferase gene.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Hypoxic Induction: The treated cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period to induce HIF-1 activity.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of HIF-1 transcriptional activity.
Proximity Ligation Assay (PLA) for HIF-1 Dimerization in Cells
This in situ assay allows for the visualization and quantification of HIF-1α/HIF-1β dimerization within intact cells.
Workflow Diagram:
Caption: The key steps involved in performing a Proximity Ligation Assay to detect protein-protein interactions.
Protocol:
-
Cell Preparation: Cells are cultured on coverslips, treated with this compound, and exposed to hypoxia. The cells are then fixed and permeabilized.[1][2]
-
Primary Antibody Incubation: The cells are incubated with two primary antibodies raised in different species, one specific for HIF-1α and the other for HIF-1β.[1][2]
-
PLA Probe Incubation: Two secondary antibodies, each with a unique short DNA strand attached (PLA probes), are added. These probes bind to the primary antibodies.[1][2]
-
Ligation and Amplification: If the two primary antibodies are in close proximity (indicating that HIF-1α and HIF-1β have dimerized), the DNA strands on the PLA probes are joined by a ligase to form a circular DNA molecule. This circular DNA is then amplified via rolling-circle amplification.[1][2]
-
Detection: The amplified DNA is detected using fluorescently labeled complementary oligonucleotide probes. Each amplified molecule appears as a distinct fluorescent spot (PLA signal).
-
Analysis: The number of PLA signals per cell is quantified using fluorescence microscopy and image analysis software. A decrease in the number of signals in treated cells indicates inhibition of HIF-1 dimerization.
HUVEC Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel or a similar basement membrane extract.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate.[3][4][5]
-
Treatment: The cells are treated with conditioned media from cancer cells previously treated with or without this compound, or directly with the compound under hypoxic conditions.[3][4][5]
-
Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.[3][4][5]
-
Visualization and Quantification: The formation of tubes is observed and captured using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[5][6]
Conclusion and Future Directions
This compound represents a promising class of targeted therapeutics that specifically inhibit the HIF-1 signaling pathway. Its ability to disrupt the crucial HIF-1α/HIF-1β dimerization provides a precise mechanism for downregulating the hypoxic response in cancer cells. The in vitro and cellular data presented in this guide demonstrate its potency in inhibiting HIF-1 activity and its downstream effects on angiogenesis and metabolic markers.
Further research is warranted to fully elucidate the therapeutic potential of this compound. In vivo studies in relevant animal models of cancer are essential to evaluate its efficacy in reducing tumor growth and metastasis, as well as to assess its pharmacokinetic and safety profiles. The detailed protocols and compiled data in this technical guide are intended to facilitate such future investigations and to support the continued development of HIF-1 inhibitors as a novel strategy in cancer therapy.
References
- 1. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 2. clyte.tech [clyte.tech]
- 3. Cancer cells increase endothelial cell tube formation and survival by activating the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]
Principles of Inhibiting HIF-1α/HIF-1β Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator crucial for cellular adaptation to low oxygen (hypoxia), a hallmark of the tumor microenvironment.[1] HIF-1 is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2][3] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β.[1] The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby promoting tumor progression.[4]
The interaction between HIF-1α and HIF-1β is a critical step for HIF-1's transcriptional activity, making it an attractive target for therapeutic intervention in cancer and other diseases.[2][3] This guide provides an in-depth overview of the basic principles of inhibiting the HIF-1α/HIF-1β interaction, focusing on the core mechanisms, experimental validation, and key inhibitory molecules.
The HIF-1 Signaling Pathway
Under normal oxygen levels, specific prolyl hydroxylases (PHDs) hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to accumulate, dimerize with HIF-1β, and initiate gene transcription.
Caption: HIF-1 signaling under normoxic and hypoxic conditions.
Structural Basis of HIF-1α/HIF-1β Interaction
The heterodimerization of HIF-1α and HIF-1β is mediated by their respective Per-ARNT-Sim (PAS) domains.[2][3] Both proteins contain two PAS domains, PAS-A and PAS-B. The PAS-B domain of HIF-1α is a primary target for inhibitors due to a cavity that can accommodate small molecules.[2][3] Disrupting the interaction between the PAS domains of HIF-1α and HIF-1β prevents the formation of the functional HIF-1 complex.
Inhibitory Strategies
Several strategies have been developed to inhibit the HIF-1α/HIF-1β interaction, primarily focusing on small molecules and peptides that target the PAS-B domain of HIF-1α.
Small Molecule Inhibitors
Small molecules can directly bind to the PAS-B domain of HIF-1α, allosterically preventing its dimerization with HIF-1β.
-
Acriflavine: This FDA-approved antiseptic has been identified as a direct inhibitor of HIF-1 dimerization.[5][6][7] It binds to the PAS-B domain of both HIF-1α and HIF-2α.[5][6]
-
PX-478: This experimental agent inhibits HIF-1α at multiple levels, including its translation, and has shown antitumor activity in preclinical models.[8][9][10]
Peptide Inhibitors
Peptides designed to mimic the binding interface of HIF-1β can competitively inhibit the HIF-1α/HIF-1β interaction.
-
Cyclo-CLLFVY: This cyclic hexapeptide was identified through a high-throughput screening platform and specifically binds to the PAS-B domain of HIF-1α, inhibiting its dimerization with HIF-1β.[11]
Quantitative Data on Inhibitors
The following table summarizes the quantitative data for selected inhibitors of the HIF-1α/HIF-1β interaction.
| Inhibitor | Type | Target Domain | IC50 | Kd | Reference(s) |
| Acriflavine | Small Molecule | HIF-1α PAS-B | ~1 µM | - | [5] |
| PX-478 | Small Molecule | HIF-1α | 20-25 µM (PC3 cells, normoxia) | - | [10] |
| Cyclo-CLLFVY | Cyclic Peptide | HIF-1α PAS-B | - | 124 ± 23 nM | [11] |
Experimental Protocols
Validating the inhibition of the HIF-1α/HIF-1β interaction requires a combination of biochemical, biophysical, and cell-based assays.
Co-Immunoprecipitation (Co-IP) for Endogenous HIF-1α/HIF-1β Interaction
This protocol is adapted for the detection of the endogenous interaction between HIF-1α and HIF-1β in hypoxic cells.[2][3][12]
Caption: Workflow for Co-Immunoprecipitation of HIF-1α and HIF-1β.
Materials:
-
Cell line of interest (e.g., HEK293T, MCF-7)
-
Hypoxia chamber or incubator
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors
-
Anti-HIF-1α antibody
-
Anti-HIF-1β (ARNT) antibody
-
Control IgG (from the same species as the IP antibody)
-
Protein A/G magnetic or agarose (B213101) beads
-
Wash Buffer: Co-IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Induce hypoxia by placing the cells in a hypoxic chamber (1% O2) for 4-6 hours. If testing an inhibitor, add it to the media at the desired concentration during the hypoxic incubation.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells by adding ice-cold Co-IP Lysis Buffer and scraping. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and discard them.
-
Immunoprecipitation: Add the anti-HIF-1α antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-HIF-1α and anti-HIF-1β antibodies to detect the co-precipitated proteins.
Mammalian Two-Hybrid Assay
This cell-based assay is used to screen for inhibitors of the HIF-1α/HIF-1β interaction in a cellular context.[13][14][15][16][17]
Caption: Workflow for the Mammalian Two-Hybrid Assay.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Bait vector (e.g., pBIND containing the GAL4 DNA-binding domain)
-
Prey vector (e.g., pACT containing the VP16 activation domain)
-
Reporter vector (e.g., pG5luc containing GAL4 binding sites upstream of a luciferase gene)
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Plasmid Construction: Clone the coding sequence of HIF-1α into the bait vector and HIF-1β into the prey vector.
-
Transfection: Co-transfect the bait, prey, and reporter plasmids into the mammalian cells.
-
Compound Treatment: After 24 hours, treat the cells with the test compounds at various concentrations.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: A decrease in luciferase activity in the presence of a compound indicates inhibition of the HIF-1α/HIF-1β interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to quantify the binding affinity and kinetics of inhibitors to a target protein.[18][19][20]
Caption: Workflow for Surface Plasmon Resonance Analysis.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified recombinant HIF-1α PAS-B domain (ligand)
-
Inhibitor (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the purified HIF-1α PAS-B domain onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the inhibitor in running buffer. Inject the inhibitor solutions over the sensor surface.
-
Data Collection: Monitor the binding events in real-time by measuring the change in the surface plasmon resonance angle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants (ka, kd, and Kd).
HIF-1 Reporter Gene Assay
This cell-based assay measures the transcriptional activity of HIF-1 and is a functional readout for the inhibition of the HIF-1α/HIF-1β interaction.[21][22][23][24][25]
Materials:
-
Cell line stably or transiently transfected with a reporter construct containing HREs upstream of a luciferase gene
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl2, DMOG)
-
Luciferase assay system
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cell line in a multi-well plate. Treat the cells with the test compounds and induce hypoxia.
-
Cell Lysis: After the desired incubation time, lyse the cells.
-
Luciferase Measurement: Measure the luciferase activity in the cell lysates.
-
Data Analysis: A reduction in luciferase activity indicates inhibition of HIF-1 transcriptional activity.
Conclusion
Inhibiting the HIF-1α/HIF-1β interaction is a promising strategy for the development of novel therapeutics, particularly in oncology. A thorough understanding of the structural basis of this interaction and the application of a diverse set of experimental techniques are crucial for the discovery and validation of potent and specific inhibitors. This guide provides a foundational framework for researchers and drug developers working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]
- 9. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00388A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. takarabio.com [takarabio.com]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. path.ox.ac.uk [path.ox.ac.uk]
- 20. biosensingusa.com [biosensingusa.com]
- 21. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 24. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
- 25. med.emory.edu [med.emory.edu]
TAT-cyclo-CLLFVY: A Technical Guide to a Potent Research Tool for Inhibiting HIF-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-cyclo-CLLFVY is a high-affinity, cell-permeable cyclic peptide that has emerged as a valuable research tool for the specific inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[1][2][3] HIF-1 is a heterodimeric transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition prevalent in the microenvironment of solid tumors and implicated in various ischemic diseases.[3][4] By selectively disrupting the crucial interaction between the HIF-1α and HIF-1β subunits, TAT-cyclo-CLLFVY offers a powerful means to investigate the downstream effects of HIF-1 signaling and to explore its potential as a therapeutic target.[1][2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental application of TAT-cyclo-CLLFVY.
Discovery and Development
The cyclic peptide cyclo-CLLFVY was identified from a genetically encoded library of 3.2 million cyclic hexapeptides using a bacterial-based high-throughput screening platform.[2][3][5] To enhance its utility in cellular studies, the peptide was conjugated to the Tat (Trans-Activator of Transcription) peptide, a cell-penetrating peptide derived from the HIV-1 virus, which facilitates its translocation across the plasma membrane.[2][6] This resulted in the creation of TAT-cyclo-CLLFVY, a potent and cell-permeable inhibitor of HIF-1.
Mechanism of Action
TAT-cyclo-CLLFVY exerts its inhibitory effect by specifically targeting the PAS-B domain of the HIF-1α subunit.[2][3][5] This binding event sterically hinders the heterodimerization of HIF-1α with its partner, HIF-1β (also known as ARNT).[2][3][4] The formation of the HIF-1α/HIF-1β heterodimer is an absolute prerequisite for its binding to Hypoxia Response Elements (HREs) in the promoter regions of target genes and subsequent transcriptional activation.[4] By preventing this dimerization, TAT-cyclo-CLLFVY effectively blocks the entire downstream signaling cascade initiated by HIF-1 in response to hypoxia.[1][3] Importantly, TAT-cyclo-CLLFVY has been shown to be selective for HIF-1 and does not significantly affect the function of the closely related HIF-2 isoform.[2][3]
Figure 1: HIF-1 Signaling Pathway and Inhibition by TAT-cyclo-CLLFVY.
Quantitative Data
The following tables summarize the key quantitative data for TAT-cyclo-CLLFVY, demonstrating its potency and selectivity as a research tool.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (KD) | |||
| cyclo-CLLFVY to HIF-1α PAS-B domain | 124 ± 23 nM | Isothermal Titration Calorimetry (ITC) | [2] |
| Inhibitory Concentration (IC50) | |||
| Disruption of HIF-1α/HIF-1β Interaction | 1.3 µM | Enzyme-Linked Immunosorbent Assay (ELISA) | [1][7] |
| Inhibition of HIF-1 Activity (U2OS cells) | 19 ± 2 µM | HIF-1-dependent Luciferase Reporter Assay | [1][2] |
| Inhibition of HIF-1 Activity (MCF-7 cells) | 16 ± 1 µM | HIF-1-dependent Luciferase Reporter Assay | [1] |
Table 1: In Vitro and Cellular Activity of TAT-cyclo-CLLFVY
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of TAT-cyclo-CLLFVY are provided below.
HIF-1α/HIF-1β Heterodimerization ELISA
This assay quantifies the ability of TAT-cyclo-CLLFVY to disrupt the interaction between HIF-1α and HIF-1β.
-
Plate Coating: Coat a 96-well high-binding microplate with a purified antibody specific for one of the HIF-1 subunits (e.g., anti-HIF-1α) overnight at 4°C.
-
Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Incubation with HIF-1α: Add purified recombinant HIF-1α to the wells and incubate for 1-2 hours at room temperature. Wash the plate.
-
Incubation with HIF-1β and Inhibitor: Add a mixture of purified recombinant HIF-1β and varying concentrations of TAT-cyclo-CLLFVY (or vehicle control) to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a primary antibody specific for HIF-1β, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: Add a TMB substrate solution and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The decrease in absorbance in the presence of TAT-cyclo-CLLFVY indicates the inhibition of HIF-1α/HIF-1β dimerization.
HIF-1 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1.
-
Cell Culture and Transfection: Culture human osteosarcoma (U2OS) or breast cancer (MCF-7) cells. Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the HRE upstream of the luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Treat the transfected cells with varying concentrations of TAT-cyclo-CLLFVY or a vehicle control.
-
Hypoxic Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of TAT-cyclo-CLLFVY indicates the inhibition of HIF-1 transcriptional activity.
Pull-Down Assay for Target Identification
This assay is used to confirm the direct binding of cyclo-CLLFVY to HIF-1α.
-
Bait Preparation: Synthesize a biotinylated derivative of cyclo-CLLFVY.
-
Incubation: Incubate the biotinylated peptide with a cell lysate or a mixture of purified recombinant HIF-1α and HIF-1β proteins.
-
Capture: Add streptavidin-coated beads to the mixture and incubate to allow the biotinylated peptide to bind to the beads.
-
Washing: Wash the beads several times with a suitable wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for HIF-1α and HIF-1β. The presence of HIF-1α in the eluate confirms its direct interaction with cyclo-CLLFVY.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between cyclo-CLLFVY and the HIF-1α PAS-B domain.
-
Sample Preparation: Prepare solutions of purified HIF-1α PAS-B domain and cyclo-CLLFVY in the same dialysis buffer.
-
ITC Experiment: Load the HIF-1α PAS-B domain solution into the sample cell of the ITC instrument and the cyclo-CLLFVY solution into the injection syringe.
-
Titration: Perform a series of injections of the cyclo-CLLFVY solution into the sample cell while monitoring the heat changes associated with the binding reaction.
-
Data Analysis: Analyze the resulting titration curve to determine the thermodynamic parameters of the interaction.
Figure 2: Experimental Workflow for the Discovery and Development of TAT-cyclo-CLLFVY.
Conclusion
TAT-cyclo-CLLFVY has been established as a potent and selective inhibitor of the HIF-1 signaling pathway. Its well-characterized mechanism of action, coupled with its cell permeability, makes it an indispensable tool for researchers investigating the multifaceted roles of HIF-1 in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to a deeper understanding of hypoxia-driven biological processes and the development of novel therapeutic strategies.
References
- 1. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on TAT-cyclo-CLLFVY TFA in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on TAT-cyclo-CLLFVY TFA, a novel peptide-based inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), for oncological applications. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a cell-permeable cyclic hexapeptide designed to selectively inhibit the protein-protein interaction between the alpha and beta subunits of the HIF-1 transcription factor. The peptide consists of two key components:
-
cyclo-CLLFVY: A cyclic hexapeptide that is the active pharmacophore. It selectively binds to the Per-ARNT-Sim (PAS)-B domain of the HIF-1α subunit.[1][2][3][4][5] This binding sterically hinders the heterodimerization of HIF-1α with its constitutive partner, HIF-1β (also known as ARNT).[1][3][4]
-
TAT (Trans-Activator of Transcription) Peptide: Derived from the HIV-1 virus, this arginine-rich cell-penetrating peptide is conjugated to cyclo-CLLFVY to facilitate its translocation across the cell membrane, enabling it to reach its intracellular target.
The inhibition of HIF-1α/HIF-1β dimerization is a critical intervention point in the hypoxia signaling pathway. Under hypoxic conditions, characteristic of the tumor microenvironment, HIF-1α stabilizes and dimerizes with HIF-1β. This complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of various target genes. These genes are crucial for tumor survival, angiogenesis, and metabolic adaptation to low-oxygen conditions. By preventing the formation of the functional HIF-1 complex, this compound effectively downregulates the expression of these key pro-oncogenic genes. Notably, this inhibitory action is specific to HIF-1 and does not affect the closely related HIF-2 isoform.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: In Vitro Binding Affinity and Dimerization Inhibition
| Parameter | Value | Method | Target | Source |
| Binding Affinity (Kd) | 124 ± 23 nM | Isothermal Titration Calorimetry (ITC) | PAS-B domain of HIF-1α | [2][5] |
| IC50 (Dimerization) | 1.3 µM | ELISA | HIF-1α/HIF-1β Interaction | [2] |
Table 2: Cellular Activity in Hypoxic Cancer Cell Lines
| Cell Line | Assay | Target Gene/Process | Effect | Source |
| MCF-7 (Breast Cancer) | RT-qPCR | VEGF mRNA | Dose-dependent reduction | |
| RT-qPCR | CAIX mRNA | Dose-dependent reduction | ||
| U2OS (Osteosarcoma) | RT-qPCR | VEGF mRNA | Dose-dependent reduction | |
| RT-qPCR | CAIX mRNA | Dose-dependent reduction | ||
| HUVEC | Tube Formation Assay | Tubularization | Reduction | |
| 786-O (Renal Carcinoma) | RT-qPCR | HIF-2 Target Genes | No effect |
Note: Detailed dose-response data for the reduction of VEGF and CAIX mRNA is not consistently available in the reviewed literature.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preliminary studies of this compound.
HIF-1α/HIF-1β Dimerization ELISA
This assay quantifies the inhibitory effect of TAT-cyclo-CLLFVY on the protein-protein interaction between HIF-1α and HIF-1β.
-
Plate Coating: 96-well plates are coated with a purified recombinant HIF-1α protein (specifically a fragment containing the PAS-B domain).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a suitable blocking buffer (e.g., BSA or non-fat milk solution).
-
Incubation with Inhibitor: A fixed concentration of purified recombinant GST-tagged HIF-1β is mixed with varying concentrations of TAT-cyclo-CLLFVY. This mixture is then added to the HIF-1α-coated wells.
-
Detection: After incubation and washing, the amount of bound GST-HIF-1β is detected using an anti-GST antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the peptide.
-
Data Analysis: The IC50 value is calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction between cyclo-CLLFVY and the HIF-1α PAS-B domain.
-
Sample Preparation: A solution of the purified HIF-1α PAS-B domain is placed in the sample cell of the calorimeter. A solution of cyclo-CLLFVY is loaded into the injection syringe.
-
Titration: A series of small injections of the cyclo-CLLFVY solution are made into the sample cell containing the HIF-1α PAS-B domain.
-
Heat Measurement: The heat change associated with each injection, resulting from the binding interaction, is measured by the calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the two molecules. This binding isotherm is then fitted to a suitable binding model to calculate the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Cell-Based Luciferase Reporter Assay
This assay measures the effect of TAT-cyclo-CLLFVY on HIF-1 transcriptional activity in living cells.
-
Cell Transfection: Cancer cells (e.g., U2OS or MCF-7) are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE).
-
Peptide Treatment: The transfected cells are treated with varying concentrations of TAT-cyclo-CLLFVY.
-
Hypoxia Induction: The cells are then incubated under hypoxic conditions (e.g., 1% O2) to stabilize HIF-1α and induce the expression of the luciferase reporter gene. A set of cells is also maintained under normoxic conditions as a control.
-
Cell Lysis and Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luciferase activity in the hypoxic, peptide-treated cells is normalized to that of the untreated hypoxic cells to determine the dose-dependent inhibition of HIF-1 transcriptional activity.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method is used to quantify the changes in the mRNA levels of HIF-1 target genes, such as VEGF and CAIX, in response to treatment with TAT-cyclo-CLLFVY.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of TAT-cyclo-CLLFVY, followed by incubation under hypoxic conditions.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for the target genes (VEGF, CAIX) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The qPCR reaction is performed in a real-time PCR machine, which monitors the amplification of the DNA in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression levels in the treated cells are compared to those in the untreated hypoxic control cells, after normalization to the housekeeping gene.
Visualizations
HIF-1 Signaling Pathway and Inhibition by TAT-cyclo-CLLFVY
Caption: HIF-1 signaling pathway and the inhibitory action of TAT-cyclo-CLLFVY.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for the HIF-1α/HIF-1β dimerization ELISA.
In Vivo Studies
Based on the publicly available scientific literature, detailed in vivo efficacy studies for this compound in animal models of cancer have not been extensively reported. The preliminary research has primarily focused on the in vitro characterization of the compound's mechanism of action and its effects on cancer cells in culture. Further preclinical development would necessitate the evaluation of this compound in relevant xenograft or patient-derived xenograft (PDX) models to assess its anti-tumor activity, pharmacokinetics, and safety profile in a living organism.
Conclusion
This compound represents a promising, rationally designed inhibitor of the HIF-1 signaling pathway. Its high selectivity for HIF-1 over HIF-2 and its demonstrated ability to disrupt HIF-1α/HIF-1β dimerization and subsequent downstream signaling in cancer cells provide a strong foundation for further preclinical and clinical development. The quantitative data and experimental protocols outlined in this guide offer a comprehensive overview of the initial scientific investigations into this potential anti-cancer therapeutic. Future studies will likely focus on optimizing its drug-like properties and evaluating its efficacy and safety in in vivo cancer models.
References
- 1. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for TAT-cyclo-CLLFVY TFA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-cyclo-CLLFVY TFA is a potent and selective cell-permeable inhibitor of Hypoxia-Inducible Factor-1 (HIF-1). This cyclic peptide specifically disrupts the protein-protein interaction between the HIF-1α and HIF-1β subunits, thereby inhibiting HIF-1-mediated transcriptional activation of hypoxia-responsive genes.[1][2][3][4] Its selectivity for HIF-1 over the closely related HIF-2 makes it a valuable tool for dissecting the specific roles of HIF-1 in various biological processes, particularly in cancer research where HIF-1 is a key regulator of tumor adaptation to hypoxia.[1][3][4][5] The addition of the TAT (Trans-Activator of Transcription) peptide facilitates its efficient translocation across the plasma membrane, enabling its use in live cell-based assays.[1]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating the HIF-1 signaling pathway.
Mechanism of Action
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β (also known as ARNT) subunit.[4][6] This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[7]
TAT-cyclo-CLLFVY specifically targets the PAS-B domain of HIF-1α, preventing its heterodimerization with HIF-1β.[1][3][4] This inhibitory action is specific to HIF-1, with no significant effect on the HIF-2α/HIF-1β interaction.[1][3]
Data Presentation
Quantitative Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | - | HIF-1α/HIF-1β Protein-Protein Interaction | 1.3 µM | [2][8][9] |
| IC50 | U2OS (Human Osteosarcoma) | HIF-1-dependent Luciferase Reporter Assay | 19 ± 2 µM | [2][8] |
| IC50 | MCF-7 (Human Breast Cancer) | HIF-1-dependent Luciferase Reporter Assay | 16 ± 1 µM | [2][8] |
Experimental Protocols
A. Preparation of this compound Stock Solution
Proper handling and storage of this compound are crucial for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Before opening, allow the vial of this compound to equilibrate to room temperature for at least 1 hour.
-
Prepare a stock solution by dissolving the peptide in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.66 mg of the peptide (MW: 2660.88 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[10]
B. General Cell Culture Treatment Protocol
Protocol:
-
Culture cells to the desired confluency in appropriate cell culture plates or flasks.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your specific cell line and assay.
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest peptide concentration).
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) under either normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions.
-
Proceed with downstream assays.
C. HIF-1 Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of a promoter containing HREs.
Materials:
-
Cells stably or transiently transfected with an HRE-luciferase reporter construct.
-
Dual-luciferase reporter assay system (e.g., Promega).
-
Luminometer.
-
White, opaque 96-well plates.
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
Once the cells are attached and have reached the desired confluency, treat them with varying concentrations of this compound and a vehicle control as described in Protocol B.
-
Incubate the plate under hypoxic conditions (e.g., 1% O₂) for 6-24 hours. A parallel plate should be incubated under normoxic conditions as a control.
-
After incubation, aspirate the medium and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity in treated cells compared to vehicle-treated hypoxic cells.
D. Vascular Endothelial Growth Factor (VEGF) Secretion Assay (ELISA)
This protocol quantifies the amount of VEGF, a key downstream target of HIF-1, secreted into the cell culture medium.
Materials:
-
Human VEGF ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems, or Sigma-Aldrich).
-
Microplate reader capable of measuring absorbance at 450 nm.
Protocol:
-
Seed cells in a multi-well plate and treat with this compound as described in Protocol B under normoxic and hypoxic conditions.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cells or debris.[11]
-
Perform the VEGF ELISA on the clarified supernatant according to the manufacturer's protocol.[12][13][14] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop the color.
-
Stopping the reaction and reading the absorbance.
-
-
Calculate the concentration of VEGF in each sample based on the standard curve.
E. Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the effect of this compound on in vitro angiogenesis by measuring the ability of HUVECs to form capillary-like structures.
Materials:
-
Primary HUVECs.
-
Growth factor-reduced Matrigel or a similar basement membrane extract.
-
Endothelial cell growth medium.
-
96-well plate.
-
Inverted microscope with imaging capabilities.
Protocol:
-
Thaw the growth factor-reduced Matrigel on ice overnight.
-
Pre-chill a 96-well plate and pipette tips at -20°C.
-
On the day of the assay, coat the wells of the pre-chilled 96-well plate with 50 µL of Matrigel per well, ensuring an even distribution and avoiding bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Prepare a single-cell suspension of HUVECs.
-
Pre-treat the HUVECs with different concentrations of this compound for a specified time (e.g., 1-2 hours) under hypoxic conditions.
-
Seed the pre-treated HUVECs (e.g., 1-2 x 10⁴ cells/well) onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator under hypoxic conditions.
-
Visualize and capture images of the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A dose-dependent reduction in these parameters indicates an anti-angiogenic effect.[1]
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and performing the described cell culture experiments. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a certified biological safety cabinet to maintain sterility and prevent contamination. Dispose of all biological waste and chemical reagents according to institutional guidelines.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. corning.com [corning.com]
- 4. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 6. novamedline.com [novamedline.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|COA [dcchemicals.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. rndsystems.com [rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for TAT-cyclo-CLLFVY TFA Treatment in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the treatment of the human osteosarcoma cell line, U2OS, with the cell-penetrating cyclic peptide, TAT-cyclo-CLLFVY TFA salt. This peptide is a selective inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) and HIF-1β heterodimerization.
Introduction
Hypoxia-Inducible Factor-1 (HIF-1) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 is a heterodimer composed of an oxygen-regulated α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). In hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.
TAT-cyclo-CLLFVY is a synthetic cyclic hexapeptide fused to the cell-penetrating peptide (CPP) from the HIV-1 TAT protein. This modification facilitates its entry into cells. The cyclo-CLLFVY moiety selectively binds to the PAS-B domain of HIF-1α, thereby inhibiting its dimerization with HIF-1β.[1][2][3][4] This targeted inhibition of HIF-1 activity makes TAT-cyclo-CLLFVY a valuable tool for studying the downstream effects of HIF-1 signaling and as a potential therapeutic agent in cancer research. This document outlines the protocol for treating U2OS cells with TAT-cyclo-CLLFVY, including cell culture, peptide preparation, and treatment procedures.
Data Presentation
The following table summarizes the reported quantitative data for TAT-cyclo-CLLFVY.
| Parameter | Value | Cell Line | Comments | Reference |
| IC₅₀ (HIF-1α/HIF-1β interaction) | 1.3 µM | - | In vitro assay measuring the disruption of recombinant HIF-1α and HIF-1β protein-protein interaction. | [5] |
| IC₅₀ (HIF-1 activity) | 19 ± 2 µM | U2OS | HIF-1-dependent luciferase reporter assay under hypoxic conditions (1% O₂). | [5] |
| IC₅₀ (HIF-1 activity) | 16 ± 1 µM | MCF-7 | HIF-1-dependent luciferase reporter assay under hypoxic conditions (1% O₂). | [5] |
| Effective Concentration | 10 - 50 µM | MCF-7 and U2OS | Concentration range shown to decrease HIF-1α/ARNT association and HIF-1 transcriptional activity. | [3] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of TAT-cyclo-CLLFVY in U2OS Cells
Caption: Mechanism of TAT-cyclo-CLLFVY action in U2OS cells.
Experimental Workflow for TAT-cyclo-CLLFVY Treatment
Caption: Workflow for treating U2OS cells with TAT-cyclo-CLLFVY.
Experimental Protocols
Materials and Reagents
-
U2OS cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
This compound salt
-
Sterile, nuclease-free water or DMSO for peptide reconstitution
-
Tissue culture flasks, plates, and other necessary consumables
-
Humidified incubator at 37°C with 5% CO₂
U2OS Cell Culture
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of U2OS cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 1500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to a T-75 flask.
-
-
Cell Maintenance:
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 ml of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 5-7 ml of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:5 split ratio) to a new flask containing pre-warmed complete growth medium.[10]
-
This compound Treatment Protocol
Important Consideration for TFA Salt: Peptides purified by HPLC are often supplied as trifluoroacetate (B77799) (TFA) salts. It has been reported that TFA can have inhibitory effects on cell proliferation at concentrations as low as 10⁻⁸ to 10⁻⁷ M.[11] It is crucial to consider this potential artifact in your experiments. If possible, use a peptide that has been converted to a hydrochloride or other biologically inert salt. If using the TFA salt is unavoidable, include a vehicle control that contains an equivalent concentration of TFA to that present in your highest peptide concentration.
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of this compound salt to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. For long-term storage, follow the manufacturer's recommendations, which may include storing the stock solution at -20°C or -80°C.[5]
-
-
Cell Seeding:
-
The day before treatment, trypsinize and count the U2OS cells.
-
Seed the cells into the appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for protein/RNA analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight in the incubator.
-
-
Peptide Treatment:
-
On the day of the experiment, prepare fresh serial dilutions of the TAT-cyclo-CLLFVY stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the peptide.
-
Include a vehicle control (medium with the same concentration of water or DMSO used for the highest peptide concentration) and a negative control (untreated cells).
-
If inducing hypoxia, transfer the plates to a hypoxic incubator (e.g., 1% O₂) immediately after adding the peptide.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration. This will depend on the specific downstream assay. For example, for gene expression analysis, a 16-24 hour incubation may be appropriate. For signaling pathway analysis, shorter time points may be necessary.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as:
-
Luciferase Reporter Assays: To quantify HIF-1 transcriptional activity.
-
Quantitative PCR (qPCR): To measure the mRNA levels of HIF-1 target genes (e.g., VEGF, CAIX).
-
Western Blotting: To analyze the protein levels of HIF-1α and its downstream targets.
-
Cell Viability/Proliferation Assays (e.g., MTT, AlamarBlue): To assess the cytotoxic effects of the peptide.
-
Angiogenesis Assays: Such as tube formation assays using co-cultured HUVECs.
-
-
Logical Relationship of the Protocol
Caption: Logical flow of the TAT-cyclo-CLLFVY treatment protocol.
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 7. encodeproject.org [encodeproject.org]
- 8. elabscience.com [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Insights | Tips for U-2OS Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TAT-cyclo-CLLFVY TFA in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-cyclo-CLLFVY TFA is a potent and selective cell-permeable cyclic peptide inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[1][2] HIF-1 is a heterodimeric transcription factor, composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β), that plays a central role in the cellular response to low oxygen levels (hypoxia).[3] In many solid tumors, including breast cancer, hypoxia is a common feature and is associated with tumor progression, angiogenesis, metastasis, and resistance to therapy. HIF-1α is overexpressed in various cancers and its inhibition is a promising strategy for cancer treatment.[4] this compound specifically disrupts the protein-protein interaction between HIF-1α and HIF-1β, thereby inhibiting HIF-1-mediated gene transcription.[1][5][6] This document provides detailed application notes and protocols for the use of this compound in the MCF-7 human breast cancer cell line.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the heterodimerization of HIF-1α and HIF-1β.[1][5] The cyclic peptide portion, cyclo-CLLFVY, binds to the PAS-B domain of HIF-1α, preventing its association with HIF-1β.[5][6] This disruption is selective for HIF-1 and does not affect the related HIF-2 isoform.[2][5] The TAT (Trans-Activator of Transcription) peptide sequence attached to the cyclic peptide facilitates its translocation across the cell membrane, allowing it to reach its intracellular target.[5][6] By preventing the formation of the functional HIF-1 heterodimer, this compound blocks the transcription of HIF-1 target genes, such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CAIX), which are crucial for tumor angiogenesis and adaptation to hypoxia.[2] Inhibition of the HIF-1 pathway is expected to lead to decreased cell proliferation and induction of apoptosis in cancer cells that rely on this pathway for survival.
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound in MCF-7 breast cancer cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (HIF-1 Activity) | MCF-7 | 16 ± 1 µM | [1][7] |
| IC50 (HIF-1α/HIF-1β Interaction) | In vitro | 1.3 µM | [1][2] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the effects of this compound on MCF-7 cells are provided below.
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow cells to adhere and reach 70-80% confluency.
-
For hypoxia experiments, place the cells in a hypoxic chamber (1% O2) for the desired duration before and during treatment. For normoxic experiments, maintain standard culture conditions.
-
Dilute the this compound stock solution to the desired final concentrations in the culture medium.
-
Replace the existing medium with the medium containing the peptide and incubate for the specified time period (e.g., 24, 48, or 72 hours).
-
HIF-1 Dependent Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
-
Materials:
-
MCF-7 cells
-
HIF-responsive luciferase reporter plasmid (containing Hypoxia Response Elements, HREs)
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect MCF-7 cells with the HRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, treat the transfected cells with varying concentrations of this compound.
-
Incubate the cells under normoxic or hypoxic (1% O2) conditions for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold-inhibition of HIF-1 activity relative to the vehicle-treated control.
-
In Situ Proximity Ligation Assay (PLA) for HIF-1α/HIF-1β Interaction
This assay visualizes and quantifies the interaction between HIF-1α and HIF-1β within the cell.
-
Materials:
-
MCF-7 cells grown on coverslips
-
Primary antibodies: rabbit anti-HIF-1α and mouse anti-HIF-1β
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents
-
Fluorescence microscope
-
-
Protocol:
-
Seed MCF-7 cells on coverslips and treat with this compound under hypoxic conditions for 4-6 hours.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with a mixture of the primary antibodies against HIF-1α and HIF-1β.
-
Wash and incubate with the PLA probes, which are secondary antibodies conjugated to oligonucleotides.
-
Perform the ligation reaction to form a circular DNA template if the probes are in close proximity (<40 nm).
-
Amplify the circular DNA via rolling circle amplification, incorporating fluorescently labeled nucleotides.
-
Mount the coverslips and visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
-
Quantify the number of spots per cell to determine the level of HIF-1α/HIF-1β interaction.
-
Western Blot Analysis
This technique is used to measure the protein levels of HIF-1α and its downstream targets.
-
Materials:
-
Treated MCF-7 cells
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HIF-1α, anti-VEGF, anti-CAIX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated MCF-7 cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Materials:
-
Treated MCF-7 cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
-
-
Protocol:
-
Treat MCF-7 cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Conclusion
This compound is a valuable research tool for studying the role of the HIF-1 signaling pathway in MCF-7 breast cancer cells. Its ability to selectively inhibit HIF-1α/HIF-1β dimerization allows for the investigation of the downstream consequences of HIF-1 blockade. The provided protocols offer a framework for researchers to assess the efficacy and mechanism of action of this peptide in their own laboratory settings. Further investigation into its effects on apoptosis and in vivo tumor models is warranted to fully elucidate its therapeutic potential.
References
- 1. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin-A5 Overexpression Increases Sensitivity of MCF-7 and MCF-7/ADR Cells to Epirubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of hypoxia inducible factor 1 (HIF-1) in hypoxia induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role and mechanism of hypoxia-inducible factor-1 in cell growth and apoptosis of breast cancer cell line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: HIF-1 Luciferase Reporter Assay with TAT-cyclo-CLLFVY
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).[1][2][3] It is a heterodimeric protein composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β or ARNT).[1][4] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1β.[2][5] The HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, which are crucial for tumor progression.[2][5][6]
The critical role of HIF-1 in cancer has made it an attractive target for therapeutic intervention.[3][7] One such inhibitor is TAT-cyclo-CLLFVY, a cell-permeable cyclic peptide that selectively blocks the dimerization of HIF-1α with HIF-1β.[8][9] It achieves this by binding to the PAS-B domain of HIF-1α, thereby inhibiting HIF-1-mediated gene transcription without affecting the closely related HIF-2 isoform.[7][8][9]
This document provides detailed protocols for utilizing a HIF-1 luciferase reporter assay to evaluate the inhibitory activity of TAT-cyclo-CLLFVY. This assay provides a quantitative measure of HIF-1 transcriptional activity and is a valuable tool for screening and characterizing HIF-1 inhibitors.
Signaling Pathway and Inhibitor Mechanism
Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α.[2][5] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation.[5] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[2][5] Stabilized HIF-1α moves to the nucleus, dimerizes with HIF-1β, and initiates the transcription of target genes. TAT-cyclo-CLLFVY acts by directly interfering with the dimerization of HIF-1α and HIF-1β.[8][9]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TAT-cyclo-CLLFVY TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and dosage guidelines for the use of TAT-cyclo-CLLFVY TFA in in vitro research settings. TAT-cyclo-CLLFVY is a potent and selective cell-permeable cyclic peptide inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. It functions by specifically disrupting the heterodimerization of the HIF-1α and HIF-1β subunits, a critical step in the cellular response to hypoxia. This document outlines its mechanism of action, provides quantitative data for its activity in various cell-based assays, and offers step-by-step protocols for key experimental applications.
Mechanism of Action
TAT-cyclo-CLLFVY is a synthetic cyclic hexapeptide fused to the cell-penetrating peptide TAT, which facilitates its translocation across the plasma membrane. The core cyclic peptide, cyclo-CLLFVY, selectively binds to the PAS-B domain of the HIF-1α subunit. This binding event physically obstructs the interaction between HIF-1α and its dimerization partner, HIF-1β (also known as ARNT).[1][2] The inhibition of HIF-1α/HIF-1β dimerization prevents the formation of the functional HIF-1 transcription factor complex. Consequently, the downstream transcriptional activation of HIF-1 target genes, which are crucial for angiogenesis, cell survival, and metabolism under hypoxic conditions, is suppressed.[1][2] Notably, TAT-cyclo-CLLFVY is highly selective for HIF-1 and does not significantly affect the dimerization of the closely related HIF-2α with HIF-1β.[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound in various in vitro assays.
| Parameter | Value | Assay | Notes | Reference |
| IC₅₀ (HIF-1α/HIF-1β Interaction) | 1.3 µM | ELISA-based protein-protein interaction assay | Measures direct disruption of recombinant HIF-1α and HIF-1β binding. | [3][4] |
| IC₅₀ (HIF-1 Activity) | 19 ± 2 µM | HIF-1-dependent luciferase reporter assay in U2OS cells | Measures the inhibition of HIF-1 transcriptional activity under hypoxic conditions (1% O₂). | [1][4] |
| IC₅₀ (HIF-1 Activity) | 16 ± 1 µM | HIF-1-dependent luciferase reporter assay in MCF-7 cells | Demonstrates consistent activity across different cell lines. | [1][4] |
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| U2OS (Human Osteosarcoma) | Luciferase Reporter | 1-100 µM (dose-dependent) | Inhibition of hypoxia-induced luciferase expression. | [1] |
| MCF-7 (Human Breast Cancer) | Luciferase Reporter | 1-100 µM (dose-dependent) | Inhibition of hypoxia-induced luciferase expression. | [1] |
| MCF-7 (Human Breast Cancer) | Proximity Ligation Assay (PLA) | 25 µM and 50 µM | Reduction in the number of HIF-1α/HIF-1β dimerization signals. | [1] |
| MCF-7 (Human Breast Cancer) | Cytotoxicity (SRB assay) | Up to 100 µM | No significant effect on cell viability after 72 hours of treatment. | [1] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Tube Formation Assay | Dose-dependent | Reduction in the formation of capillary-like structures under hypoxic conditions. | |
| Osteosarcoma and Breast Cancer Cells | Gene Expression (unspecified) | Not specified | Decreased expression of VEGF and CAIX. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: It is recommended to prepare a stock solution of this compound in sterile dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the peptide in the calculated volume of DMSO.
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, thaw the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed a level that affects cell viability (typically ≤ 0.5%).
HIF-1 Dependent Luciferase Reporter Assay
This protocol is designed to quantify the inhibitory effect of TAT-cyclo-CLLFVY on HIF-1 transcriptional activity.
Materials:
-
U2OS or MCF-7 cells stably transfected with a HIF-dependent luciferase reporter construct (HRE-luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent kit.
-
Luminometer plate reader.
-
Hypoxia chamber or incubator capable of maintaining 1% O₂.
Procedure:
-
Seed the HRE-luciferase expressing cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Place the plate in a hypoxia chamber and incubate for 16-24 hours at 37°C, 1% O₂, and 5% CO₂.
-
After the hypoxic incubation, remove the plate from the chamber and allow it to equilibrate to room temperature.
-
Perform the luciferase assay according to the manufacturer's instructions. This typically involves lysing the cells and adding a luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
HUVEC Tube Formation Assay
This assay assesses the effect of TAT-cyclo-CLLFVY on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
Growth factor-reduced Matrigel.
-
96-well tissue culture plates.
-
This compound stock solution.
-
Microscope with imaging capabilities.
Procedure:
-
Thaw the growth factor-reduced Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for at least 30 minutes.
-
On ice, add 50 µL of Matrigel to each well of the pre-chilled plate. Ensure the entire bottom of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in a low-serum medium at a concentration of 1-2 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in the low-serum medium.
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add the desired concentrations of this compound to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a light microscope at regular intervals.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Proximity Ligation Assay (PLA) for HIF-1 Dimerization
This assay allows for the in situ visualization of the disruption of HIF-1α/HIF-1β dimerization within cells.
Materials:
-
MCF-7 cells.
-
Coverslips in a tissue culture plate.
-
Primary antibodies: mouse anti-HIF-1α and rabbit anti-HIF-1β.
-
PLA kit (containing PLA probes, ligation solution, amplification solution, and detection reagents).
-
Fluorescence microscope.
Procedure:
-
Seed MCF-7 cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 25 µM and 50 µM) or a vehicle control for a predetermined time.
-
Induce hypoxia by placing the plate in a 1% O₂ incubator for 2-4 hours to promote HIF-1α stabilization and dimerization.
-
Fix, permeabilize, and block the cells according to the PLA kit manufacturer's protocol.
-
Incubate the cells with a mixture of the primary antibodies against HIF-1α and HIF-1β.
-
Wash the cells and incubate with the PLA probes (secondary antibodies conjugated with oligonucleotides).
-
Perform the ligation and amplification steps as per the manufacturer's instructions. This will generate a concatemeric DNA product only when the two proteins are in close proximity.
-
Detect the amplified DNA with fluorescently labeled oligonucleotides.
-
Mount the coverslips on slides and visualize the PLA signals (fluorescent dots) using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of HIF-1 dimerization in the presence and absence of the inhibitor. A reduction in the number of signals in treated cells indicates inhibition of dimerization.[1]
Downstream Target Analysis (Western Blot and qPCR)
To confirm the functional consequences of HIF-1 inhibition by TAT-cyclo-CLLFVY, the expression of known HIF-1 target genes such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CAIX) can be assessed.
-
For Western Blot: After treating cells with TAT-cyclo-CLLFVY under hypoxic conditions, cell lysates can be prepared and subjected to SDS-PAGE and immunoblotting using antibodies against VEGF and CAIX. A decrease in the protein levels of VEGF and CAIX is expected in the treated cells compared to the untreated hypoxic control. It is also important to probe for HIF-1α to confirm that the inhibitor does not affect its stabilization under hypoxia, but rather its dimerization.[1]
-
For qPCR: RNA can be extracted from cells treated with the inhibitor under hypoxia, followed by reverse transcription and quantitative PCR using primers specific for VEGF and CAIX. A decrease in the mRNA levels of these target genes would confirm the inhibitory effect of TAT-cyclo-CLLFVY at the transcriptional level.
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing TAT-cyclo-CLLFVY TFA Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAT-cyclo-CLLFVY TFA is a potent and selective cyclic peptide inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) and HIF-1β protein-protein interaction.[1] The conjugation of the cell-penetrating peptide (CPP) TAT (trans-activator of transcription) is designed to facilitate its translocation across the plasma membrane to engage its intracellular target.[1] Accurate assessment of its cell permeability is crucial for understanding its pharmacokinetic and pharmacodynamic properties and for the development of effective therapeutics.
These application notes provide a detailed overview of established in vitro methods for quantifying the cell permeability of this compound, including the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, confocal microscopy, and flow cytometry. Detailed protocols for each technique are provided to guide researchers in obtaining reliable and reproducible data.
Data Presentation
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | User-defined | User-defined | Experimental Value | To be determined |
| Atenolol (Low Permeability Control) | 10 | 5 | < 1.5 | Low |
| Propranolol (High Permeability Control) | 10 | 5 | > 1.5 | High |
Note: Permeability classification is generally defined as Low (Pe < 1.5 x 10⁻⁶ cm/s) and High (Pe > 1.5 x 10⁻⁶ cm/s).[2]
Table 2: Caco-2 Permeability Assay Data
| Compound | Direction | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | A to B | User-defined | 2 | Experimental Value | To be determined |
| B to A | User-defined | 2 | Experimental Value | ||
| Atenolol (Low Permeability Control) | A to B | 10 | 2 | < 1.0 | < 2 |
| Propranolol (High Permeability Control) | A to B | 10 | 2 | > 10.0 | < 2 |
| Talinolol (P-gp Substrate Control) | A to B | 10 | 2 | ~1.0 | > 2 |
| B to A | 10 | 2 | > 2.0 |
Note: An efflux ratio greater than 2 is indicative of active efflux.
Table 3: Quantitative Cellular Uptake by Flow Cytometry
| Cell Line | Compound Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| U2OS | User-defined | User-defined | Experimental Value | Experimental Value |
| MCF-7 | User-defined | User-defined | Experimental Value | Experimental Value |
| Control (Untreated) | 0 | User-defined | Baseline Value | Baseline Value |
Signaling and Uptake Pathways
The primary mechanism of action for this compound involves its entry into the cell, followed by the inhibition of the HIF-1α and HIF-1β dimerization. The TAT peptide facilitates cellular uptake, which is known to occur primarily through endocytic pathways.
Caption: HIF-1 signaling and this compound inhibition.
The cellular uptake of TAT-conjugated peptides is a complex process that can involve multiple endocytic pathways.
Caption: Cellular uptake pathways for TAT-peptides.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.
Caption: Workflow for the PAMPA experiment.
Methodology:
-
Preparation of Plates:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
The donor plate is a 96-well filter plate with a PVDF membrane.
-
-
Membrane Coating:
-
Prepare a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) in a volatile solvent.
-
Add 5 µL of the lipid solution to each well of the donor plate, ensuring the membrane is fully coated.
-
Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
-
Compound Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in buffer. The final DMSO concentration should be low (<1%) to not affect membrane integrity.
-
Add the peptide solution to the donor wells.
-
-
Assembly and Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring good contact between the membrane and the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Effective Permeability (Pe):
-
The effective permeability coefficient is calculated using the following equation: Pe = (-ln(1 - [C_A] / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration of the compound in the acceptor well at time t.
-
C_eq is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.
Caption: Workflow for the Caco-2 permeability assay.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
For apical-to-basolateral (A-B) transport, add the this compound solution to the apical chamber and fresh buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add the peptide solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with 5% CO₂.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the peptide in the collected samples using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Confocal Microscopy for Cellular Uptake Visualization
This technique allows for the direct visualization of the intracellular localization of a fluorescently labeled version of the peptide.
Methodology:
-
Peptide Labeling:
-
Synthesize or procure a fluorescently labeled version of TAT-cyclo-CLLFVY (e.g., with FITC, Rhodamine, or a similar fluorophore).
-
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS or MCF-7) on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled peptide at a desired concentration for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
-
Cell Preparation for Imaging:
-
Wash the cells with PBS to remove extracellular peptide.
-
Optionally, counterstain the nucleus (e.g., with DAPI) and/or the plasma membrane (e.g., with Wheat Germ Agglutinin).
-
Add fresh imaging medium to the cells.
-
-
Confocal Imaging:
-
Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophores.
-
Acquire z-stack images to confirm the intracellular localization of the peptide.
-
Flow Cytometry for Quantitative Cellular Uptake
Flow cytometry provides a high-throughput method to quantify the amount of fluorescently labeled peptide taken up by a large population of cells.
Methodology:
-
Peptide Labeling and Cell Treatment:
-
Use a fluorescently labeled this compound.
-
Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.
-
Incubate the cells with the labeled peptide at various concentrations and for different durations at 37°C.
-
-
Sample Preparation:
-
After incubation, wash the cells with cold PBS to stop uptake and remove extracellular peptide.
-
To differentiate between membrane-bound and internalized peptide, an optional step is to treat the cells with a quenching agent like trypan blue, which quenches the fluorescence of extracellularly bound peptide.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer (e.g., FACS buffer).
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Use an untreated cell sample as a negative control to set the background fluorescence.
-
-
Data Analysis:
-
Quantify the cellular uptake by determining the mean fluorescence intensity (MFI) of the cell population and the percentage of fluorescently positive cells.
-
Conclusion
The selection of the most appropriate method for assessing the cell permeability of this compound will depend on the specific research question. PAMPA offers a high-throughput screen for passive permeability, while the Caco-2 assay provides a more biologically relevant model that can also indicate active transport mechanisms. Confocal microscopy and flow cytometry are invaluable tools for visualizing and quantifying cellular uptake, respectively. By employing these techniques, researchers can gain a comprehensive understanding of the cell permeability characteristics of this promising therapeutic peptide.
References
Application Notes and Protocols: TAT-cyclo-CLLFVY TFA in Combination with Other Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and resistance to therapy.[1][2][3] The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor-1 (HIF-1) transcription factor.[2] HIF-1 is a heterodimer composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β or ARNT).[4] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[2][3]
High levels of HIF-1α are often associated with poor patient prognosis and resistance to conventional cancer therapies, including chemotherapy and radiation.[1][5] Therefore, inhibiting the HIF-1 pathway presents a promising strategy to overcome therapeutic resistance and improve clinical outcomes.
TAT-cyclo-CLLFVY TFA is a novel cell-penetrating cyclic peptide that selectively inhibits the dimerization of HIF-1α with HIF-1β.[6] By binding to the PAS-B domain of HIF-1α, TAT-cyclo-CLLFVY prevents the formation of the active HIF-1 transcriptional complex, thereby blocking the downstream signaling cascade that promotes tumor survival.[6] This targeted mechanism of action makes TAT-cyclo-CLLFVY a compelling candidate for combination therapy with conventional cytotoxic agents. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other cancer therapeutics.
Mechanism of Action: The HIF-1α Signaling Pathway
The central role of HIF-1 in tumor adaptation to hypoxia makes it a critical target in cancer therapy. The following diagram illustrates the HIF-1α signaling pathway and the mechanism of inhibition by this compound.
References
- 1. Strategies To Assess Hypoxic/HIF-1-Active Cancer Cells for the Development of Innovative Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
TAT-cyclo-CLLFVY TFA solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAT-cyclo-CLLFVY TFA. Our goal is to help you overcome common solubility and stability challenges to ensure the success of your experiments.
Troubleshooting Guides
Issue: Difficulty Dissolving Lyophilized this compound Powder
If you are experiencing issues with the solubility of this compound, consult the following decision tree and troubleshooting table.
Caption: Troubleshooting workflow for this compound solubility issues.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution in DMSO | - Insufficient solvent volume- Hygroscopic DMSO has absorbed water- Incomplete dissolution | - Ensure you are using the recommended concentration (e.g., up to 50 mg/mL).- Use freshly opened, anhydrous DMSO.[1]- Briefly sonicate the solution to aid dissolution.[2] |
| Insolubility in Aqueous Buffers (e.g., PBS) | - The peptide has a net positive charge due to the TAT sequence, but the overall molecule may have hydrophobic regions. | - First, attempt to dissolve in sterile, distilled water.[3]- If solubility is low, try a slightly acidic solution such as 10% acetic acid to aid dissolution.[4][5]- For cellular assays, a small amount of DMSO in the final culture medium (typically <0.5%) is often well-tolerated. |
| Formation of a Gel or Aggregates | - High peptide concentration- Suboptimal pH or ionic strength of the buffer | - Try dissolving at a lower concentration.- If aggregation persists, consider using a denaturant like 6 M guanidine (B92328) HCl, followed by dilution into your experimental buffer.[3] Note: This may affect the peptide's activity. |
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended solvent for this compound?
A1: For creating a stock solution, dimethyl sulfoxide (B87167) (DMSO) is recommended. A concentration of up to 50 mg/mL in fresh, anhydrous DMSO should be achievable with ultrasonic agitation.[1] For subsequent dilutions into aqueous buffers for cellular assays, ensure the final DMSO concentration is compatible with your experimental system.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, follow these steps:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[2]
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Gently vortex and then sonicate the vial in a water bath for short intervals until the peptide is fully dissolved, resulting in a clear solution.[2]
Q3: Can I dissolve this compound directly in water or PBS?
A3: While the TAT peptide portion is highly charged and generally water-soluble, the cyclic peptide part (CLLFVY) is hydrophobic. Direct dissolution in aqueous buffers may be challenging. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[5] If you must avoid organic solvents, try dissolving a small amount in a slightly acidic aqueous solution, such as 10% acetic acid.[4]
Stability
Q4: How should I store the lyophilized powder and stock solutions?
A4: Storage recommendations are crucial for maintaining the integrity of the peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 2 years | Keep desiccated. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][6] |
Q5: What are the potential degradation pathways for this peptide?
A5: Peptides can be susceptible to several degradation pathways. Understanding these can help in designing stable formulations and handling procedures.
Caption: Potential degradation pathways for peptide-based therapeutics.
Q6: How can I assess the stability of my this compound solution?
A6: To assess stability, a stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), should be used.[7][8] This method can separate the intact peptide from potential degradation products. Forced degradation studies, where the peptide is exposed to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products and validate the analytical method.[9]
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Preparation : Before opening, centrifuge the vial to pellet any lyophilized powder that may be on the walls or cap.[2] Allow the vial to equilibrate to room temperature.[2]
-
Solvent Addition : Add the calculated volume of the appropriate solvent (e.g., anhydrous DMSO) to the vial.
-
Dissolution : Gently vortex the vial. If the peptide does not dissolve completely, sonicate the vial in a cool water bath for 10-second intervals, allowing the solution to cool between intervals.[2]
-
Verification : A successfully solubilized peptide will result in a clear, particle-free solution.[2]
Protocol 2: Stability Assessment using RP-HPLC
This protocol outlines a general approach for developing a stability-indicating RP-HPLC method.
-
Method Development :
-
Column : C18 reverse-phase column.
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : Develop a gradient elution method (e.g., 5% to 95% B over 30 minutes) to separate the parent peptide from any impurities or degradants.
-
Detection : UV detection at 214 nm and 280 nm.
-
-
Forced Degradation Studies :
-
Expose the peptide solution to various stress conditions:
-
Acidic : 0.1 M HCl
-
Basic : 0.1 M NaOH
-
Oxidative : 3% H₂O₂
-
Thermal : Elevated temperature (e.g., 60°C)
-
Photolytic : Exposure to UV light
-
-
Analyze the stressed samples by the developed HPLC method to ensure that degradation products are resolved from the main peptide peak.[7][9]
-
-
Stability Study :
-
Store aliquots of the peptide solution under the desired storage conditions (e.g., -80°C, -20°C, 4°C).
-
At specified time points, analyze an aliquot using the validated HPLC method to determine the percentage of the remaining intact peptide.
-
Caption: Workflow for a peptide stability study using a stability-indicating HPLC method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. biobasic.com [biobasic.com]
- 5. jpt.com [jpt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of TAT-cyclo-CLLFVY TFA in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TAT-cyclo-CLLFVY TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
TAT-cyclo-CLLFVY is a selective inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1][2] It functions by disrupting the protein-protein interaction between the HIF-1α and HIF-1β subunits, which is a critical step for the formation of the active HIF-1 transcription factor.[1][2] Specifically, the cyclo-CLLFVY peptide binds to the PAS-B domain of HIF-1α, preventing its heterodimerization with HIF-1β.[1][3] This inhibition is selective for HIF-1, as the peptide does not affect the dimerization of the closely related HIF-2α with HIF-1β.[1][4][5] The "TAT" portion of the molecule is a cell-penetrating peptide derived from the HIV-1 TAT protein, which facilitates the uptake of the cyclic peptide into mammalian cells.[6]
Q2: What are the known quantitative parameters for this compound activity?
The inhibitory activity of TAT-cyclo-CLLFVY has been quantified in various assays. The key values are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| IC50 (HIF-1α/HIF-1β Interaction) | 1.3 µM | In vitro ELISA | [1][4] |
| IC50 (HIF-1 Luciferase Reporter) | 19 ± 2 µM | U2OS cells | [1] |
| IC50 (HIF-1 Luciferase Reporter) | 16 ± 1 µM | MCF-7 cells | [1] |
| Binding Affinity (KD) (to HIF-1α PAS-B) | 124 ± 23 nM | Isothermal Titration Calorimetry | [1] |
| Cytotoxicity | No effect on viability up to 100 µM | MCF-7 cells (72h) | [1] |
Q3: Have any off-target effects of this compound been reported?
It is also important to consider potential effects of the TAT cell-penetrating peptide itself. While generally used for its cell-entry capabilities, the highly cationic nature of the TAT peptide can lead to interactions with negatively charged molecules on the cell surface, such as glycosaminoglycans, which can influence its uptake.[7] Some studies have also reported that TAT-fusion proteins can be toxic to cells at high concentrations.[8]
Troubleshooting Guides
Problem 1: No or low inhibition of HIF-1 activity observed.
Possible Cause 1: Inefficient cellular uptake of the peptide.
-
Troubleshooting Steps:
-
Optimize Peptide Concentration: While the IC50 in cell-based reporter assays is around 16-19 µM, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Check Cell Culture Conditions: The efficiency of TAT peptide uptake can be influenced by cell culture parameters.[9] Ensure that cells are healthy and not overly confluent. Some reports suggest that serum starvation or the type of media can affect uptake.[9]
-
Incubation Time: Ensure a sufficient incubation time for the peptide to enter the cells and inhibit HIF-1 dimerization. This may need to be optimized for your experimental system.
-
Peptide Integrity: Ensure the this compound is properly stored and handled to prevent degradation.
-
Possible Cause 2: Issues with the experimental assay.
-
Troubleshooting Steps:
-
Validate Hypoxia Induction: Confirm that your hypoxia protocol is effectively stabilizing HIF-1α. This can be checked by Western blot for HIF-1α expression in untreated hypoxic cells.
-
Reporter Assay Controls: In a luciferase reporter assay, include a positive control (hypoxia-only) and a negative control (normoxia). Ensure that the reporter construct is responsive to hypoxia.
-
Downstream Gene Expression: If measuring downstream targets of HIF-1 (e.g., VEGF, CAIX), be aware that their expression can be regulated by other pathways as well.
-
Problem 2: Unexpected or contradictory results (e.g., changes in gene expression not consistent with HIF-1 inhibition).
Possible Cause 1: Complex downstream signaling and potential off-target effects.
-
Troubleshooting Steps:
-
Consider Isoform Crosstalk: As noted, inhibiting HIF-1α may lead to compensatory effects from other HIF isoforms like HIF-2α.[5] It may be necessary to assess the expression and activity of HIF-2α in your system.
-
Multiplex Analysis: When assessing downstream effects, consider using a broader analysis method, such as a cytokine array or RNA sequencing, to get a more complete picture of the cellular response to TAT-cyclo-CLLFVY treatment.
-
Control Peptides: Use a control peptide, such as a scrambled version of cyclo-CLLFVY attached to TAT, to distinguish between effects caused by the specific cyclic peptide sequence and non-specific effects of the TAT peptide or peptide treatment in general. A TAT-tagged peptide with a different sequence, TAT-cyclo-CRLMVL, has been used as a negative control in some studies.[1]
-
Possible Cause 2: Effects of the TAT peptide moiety.
-
Troubleshooting Steps:
-
TAT Peptide Alone Control: Treat cells with the TAT peptide alone (if available) to determine if it has any effect on the parameters you are measuring.
-
Varying TAT Conjugates: If possible, compare the effects of TAT-cyclo-CLLFVY with another TAT-conjugated cargo to see if the observed effects are specific to the cyclo-CLLFVY peptide.
-
Problem 3: Observed cytotoxicity.
Possible Cause 1: High concentration of the peptide.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment using a cell viability assay (e.g., MTT, MTS, or WST-1) to determine the concentration at which this compound becomes toxic to your specific cell line. Although one study showed no toxicity up to 100 µM in MCF-7 cells over 72 hours, this can be cell-type dependent.[1]
-
Reduce Peptide Concentration: If cytotoxicity is observed at the desired inhibitory concentration, try to reduce the concentration and/or the incubation time.
-
Possible Cause 2: Contaminants in the peptide preparation.
-
Troubleshooting Steps:
-
Check Peptide Purity: Ensure that the this compound you are using is of high purity. Contaminants from the synthesis process can sometimes be cytotoxic.
-
TFA Salt: The trifluoroacetic acid (TFA) salt is a common counterion for synthetic peptides. At high concentrations, TFA can be acidic and may affect cell health. Ensure that the final pH of your cell culture medium is not significantly altered after adding the peptide.
-
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control). Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Remove the culture medium from the wells and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[10][11]
HIF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.
-
Cell Transfection:
-
Plate cells in a 24- or 48-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) and a Renilla luciferase plasmid (e.g., pRL-TK) as a transfection control.
-
-
Compound Treatment and Hypoxia Induction:
-
After 24 hours of transfection, replace the medium with fresh medium containing this compound at the desired concentrations.
-
Place the cells in a hypoxic chamber (e.g., 1% O2) for the desired duration (e.g., 16-24 hours). Include a set of plates in normoxic conditions as a control.
-
-
Cell Lysis:
-
Remove the plates from the incubator and wash the cells once with PBS.
-
Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.[12][13][14]
-
In a luminometer plate, add 20 µL of cell lysate to 100 µL of Luciferase Assay Reagent II (for firefly luciferase) and measure the luminescence.
-
Then, add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity in hypoxic conditions relative to normoxic conditions and assess the dose-dependent inhibition by this compound.
In Situ Proximity Ligation Assay (PLA)
This assay is used to visualize and quantify protein-protein interactions (e.g., HIF-1α and HIF-1β dimerization) within intact cells.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with this compound and induce hypoxia as required for your experiment.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
-
Blocking:
-
Wash with PBS and add a blocking solution provided by a commercial PLA kit (e.g., Duolink®).
-
Incubate in a humidified chamber at 37°C for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate the cells with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., a mouse anti-HIF-1α and a rabbit anti-HIF-1β).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
Wash the cells with the provided wash buffer.
-
Add the PLA probes (secondary antibodies conjugated to oligonucleotides, e.g., anti-mouse MINUS and anti-rabbit PLUS) and incubate for 1 hour at 37°C.
-
-
Ligation and Amplification:
-
Wash the cells and then add the ligation solution containing ligase. Incubate for 30 minutes at 37°C. This will create a circular DNA template if the probes are in close proximity.
-
Wash and add the amplification solution containing polymerase. Incubate for 90-120 minutes at 37°C to perform rolling circle amplification of the DNA template.
-
-
Detection and Imaging:
-
Wash the cells and mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified to determine the extent of protein-protein interaction.[15][16][17]
-
Visualizations
Caption: HIF-1 signaling pathway under normoxia and hypoxia, and the inhibitory action of TAT-cyclo-CLLFVY.
Caption: A logical workflow for investigating potential off-target effects of TAT-cyclo-CLLFVY.
Caption: A decision tree to troubleshoot unexpected experimental outcomes with TAT-cyclo-CLLFVY.
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAT-cyclo-CLLFVY | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Luciferase Assay System Protocol [promega.sg]
- 13. Luciferase reporter assay [bio-protocol.org]
- 14. Dual-Luciferase® Reporter Assay System Protocol [promega.co.uk]
- 15. In-situ proximity ligation [bio-protocol.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Proximity Ligation Assay (PLA) [protocols.io]
addressing variability in results with TAT-cyclo-CLLFVY TFA treatment
Technical Support Center: TAT-cyclo-CLLFVY TFA Treatment
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when using this potent and selective HIF-1 dimerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cell-penetrating cyclic peptide designed to selectively inhibit the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The TAT sequence (GRKKRRQRRRPPQ) is a cell-penetrating peptide that facilitates uptake into mammalian cells. The cyclic peptide cyclo-CLLFVY is the active component that disrupts the protein-protein interaction between the HIF-1α and HIF-1β subunits.[1][2][3] This disruption prevents the formation of the functional HIF-1 heterodimer, thereby inhibiting the transcription of hypoxia-inducible genes like VEGF and CAIX. The Trifluoroacetate (TFA) salt is a remnant from the peptide synthesis and purification process.
Q2: We are observing significant variability in the inhibition of our target gene expression (e.g., VEGF) between experiments. What are the potential causes?
A2: Variability in the efficacy of this compound can arise from several factors. These can be broadly categorized into three areas:
-
Peptide Handling and Storage: Inconsistent peptide concentration due to improper dissolution or degradation.
-
Cell Culture Conditions: Differences in cell density, passage number, serum concentration, and the basal activity of related signaling pathways.
-
Experimental Protocol: Variations in treatment duration, timing of analysis, and the specific assay used for measurement.
Q3: How should we properly handle and store the this compound peptide to ensure consistency?
A3: Proper handling is critical for maintaining the peptide's activity. Lyophilized peptide should be stored at -20°C. For reconstitution, use sterile, nuclease-free water or a buffer like PBS. To ensure complete dissolution, gently vortex the vial. It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q4: Could the specific cell line or its condition contribute to the variable results?
A4: Absolutely. Different cell lines can exhibit varying sensitivity to HIF-1 inhibition.[1] Furthermore, the physiological state of the cells is crucial. We recommend the following to minimize variability:
-
Consistent Cell Density: Plate cells at the same density for each experiment, as cell confluence can affect cellular metabolism and response to hypoxia.
-
Controlled Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Serum Consistency: Serum contains growth factors that can activate signaling pathways that crosstalk with the HIF-1 pathway. Use the same serum batch and concentration across all experiments.
Q5: We've noticed that the inhibitory effect of this compound seems to differ depending on the confluency of our cell cultures. Why would this be?
A5: Cell confluency can significantly impact the cellular microenvironment and signaling. At high confluency, cells may experience contact inhibition and changes in nutrient availability, which can alter their metabolic state and signaling pathways. Additionally, very dense cultures may have localized areas of hypoxia even under normoxic incubator conditions, which could prime the HIF-1 pathway and alter the response to an inhibitor. Standardizing seeding density and confluency at the time of treatment is crucial for reproducibility.
Q6: Is there any known crosstalk with other signaling pathways that could influence the outcome of this compound treatment?
A6: Yes, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key consideration. STAT3 and HIF-1α can cooperatively activate the transcription of HIF-1 target genes.[4] Therefore, the basal level of STAT3 activity in your cells could modulate the cellular response to HIF-1 inhibition. If your cell line has high constitutive STAT3 activation, this could potentially influence the degree of inhibition observed with this compound.[4] Variability in STAT3 activation between experiments could be a source of inconsistent results.
Troubleshooting Guides
Problem 1: Inconsistent or Poor Inhibition of HIF-1 Target Genes
| Potential Cause | Recommended Solution |
| Peptide Degradation | Prepare fresh dilutions from a frozen, single-use aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Confirm peptide integrity if possible. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for HIF-1 activity inhibition in cells is in the range of 16-19 µM.[1] |
| Suboptimal Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for observing maximal inhibition of your target gene. |
| Cell Health Issues | Monitor cell viability and morphology. Ensure cells are healthy and not under stress from other factors. Use a consistent cell passage number. |
| Variability in Hypoxia Induction | Ensure your method for inducing hypoxia (e.g., hypoxia chamber, chemical induction) is consistent and provides a stable, low oxygen environment. |
Problem 2: High Well-to-Well or Plate-to-Plate Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell plating. Ensure even cell distribution in each well by using a proper mixing technique before and during plating. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. When adding the peptide, ensure the pipette tip is below the surface of the media and mix gently by pipetting up and down. |
| Variable Serum Concentration | Use a master mix of media containing the peptide and serum to add to all wells to ensure uniformity. |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of TAT-cyclo-CLLFVY.
| Assay Type | Target | Reported IC50 | Cell Line | Reference |
| ELISA | HIF-1α/HIF-1β Interaction | 1.3 µM | Recombinant Proteins | [1] |
| Luciferase Reporter Assay | HIF-1 Transcriptional Activity | 19 ± 2 µM | U2OS | [1] |
| Luciferase Reporter Assay | HIF-1 Transcriptional Activity | 16 ± 1 µM | MCF-7 | [1] |
Detailed Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or DMSO to a convenient stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex or sonicate briefly to ensure the peptide is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Treatment and Western Blot for HIF-1α Target (VEGF)
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates at a predetermined density to reach 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a standard incubator (37°C, 5% CO2).
-
Peptide Preparation: Thaw a single-use aliquot of this compound stock solution. Prepare the desired final concentrations by diluting the stock in fresh, pre-warmed cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the peptide. Include a vehicle-only control (e.g., medium with the same final concentration of water or DMSO used for dilution).
-
Hypoxia Induction: Place the plates in a hypoxic chamber (e.g., 1% O2) for the desired duration (e.g., 16-24 hours).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells directly in the well using 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Normalize protein amounts, load samples onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against VEGF and a loading control (e.g., β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities using densitometry software.
Visualizations
Signaling Pathway
Caption: HIF-1α and STAT3 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Standard workflow for this compound treatment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting variable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 and HIF1α cooperatively activate HIF1 target genes in MDA-MB-231 and RCC4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of TAT-cyclo-CLLFVY TFA into Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAT-cyclo-CLLFVY TFA for intracellular delivery into primary cells. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable peptide inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. It is composed of three parts:
-
TAT: A cell-penetrating peptide derived from the HIV-1 trans-activator of transcription protein that facilitates the uptake of the molecule into cells.
-
cyclo-CLLFVY: A cyclic hexapeptide that is a selective inhibitor of the dimerization of the HIF-1α and HIF-1β subunits.[1][2] This interaction is crucial for the activation of HIF-1 target genes in response to hypoxia.[1][2] By binding to the PAS-B domain of HIF-1α, cyclo-CLLFVY prevents the formation of the active HIF-1 heterodimer.[2]
-
TFA: Trifluoroacetic acid is a counterion that is typically present from the peptide synthesis and purification process. It is important to be aware of its potential effects on cell viability and function.[3][4][5]
Q2: What is the optimal concentration of this compound to use for primary cell experiments?
A2: The optimal concentration is highly dependent on the primary cell type, cell density, and the desired biological endpoint. While specific dose-response data for primary cells is limited, studies in cancer cell lines have shown that TAT-cyclo-CLLFVY inhibits HIF-1 activity with an IC50 of 16-19 µM.[6] For initial experiments in primary cells, a starting concentration range of 1-25 µM is recommended. A dose-response experiment is crucial to determine the optimal concentration for your specific primary cell type and experimental conditions.
Q3: How stable is the TAT-cyclo-CLLFVY peptide?
A3: The stability of the peptide can be influenced by factors such as temperature, pH, and the presence of proteases. The disulfide bond linking the TAT peptide to the cyclo-CLLFVY cargo can be susceptible to reduction in the cellular environment, which may affect its delivery and activity. For storage of the lyophilized powder and stock solutions, refer to the manufacturer's instructions, but typically storage at -20°C or -80°C is recommended.
Q4: Can the TFA counterion affect my primary cell experiments?
A4: Yes, the trifluoroacetic acid (TFA) counterion can have an impact on cellular assays. At high concentrations, TFA has been reported to inhibit cell proliferation and can be cytotoxic.[4][5] The amount of TFA can vary between peptide batches. If you observe unexpected effects on cell viability or function, it is advisable to run a TFA control (vehicle control with TFA at the same concentration as in the peptide solution). If TFA interference is suspected, exchanging it for a more biocompatible counterion like hydrochloride (HCl) or acetate (B1210297) is an option.
Quantitative Data Summary
The following tables summarize key quantitative data for TAT-cyclo-CLLFVY and related TAT peptides from published studies. It is important to note that most of this data was generated using cancer cell lines and may not be directly transferable to all primary cell types. It is strongly recommended to perform pilot experiments to determine the optimal parameters for your specific primary cells.
| Parameter | Value | Cell Lines/Conditions | Reference |
| HIF-1α/HIF-1β Dimerization Inhibition (IC50) | 1.3 µM | Recombinant proteins | [1][2] |
| HIF-1 Activity Inhibition (IC50) | 19 ± 2 µM | U2OS cells | [6] |
| HIF-1 Activity Inhibition (IC50) | 16 ± 1 µM | MCF-7 cells | [6] |
| Cytotoxicity of TAT peptide | EC50 > 100 µM | A549, HeLa, CHO cells | [7] |
| Cytotoxicity of TAT-cargo conjugate | EC50 = 67 µM | A549, HeLa, CHO cells | [7] |
| Cytotoxicity of TAT-cyclo-CLLFVY | No effect on viability up to 100 µM | MCF-7 cells (72h incubation) | [] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. If solubility is an issue, a small amount of DMSO can be used, but ensure the final DMSO concentration in your cell culture is non-toxic (typically <0.5%).
-
Storage of Stock Solution: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's datasheet for specific recommendations.
Protocol 2: Delivery of this compound into Adherent Primary Cells
-
Cell Seeding: Plate primary cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%). The optimal cell density should be determined for each primary cell type.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free or low-serum medium. The presence of serum can sometimes interfere with TAT-mediated delivery.
-
Incubation: Remove the culture medium from the cells and wash once with sterile PBS. Add the medium containing the this compound to the cells.
-
Incubation Time: Incubate the cells for 1-4 hours at 37°C. The optimal incubation time will vary depending on the cell type and should be determined experimentally.
-
Post-incubation Wash: After incubation, remove the peptide-containing medium and wash the cells 2-3 times with sterile PBS to remove any peptide that is not internalized.
-
Add Fresh Medium: Add fresh, complete culture medium to the cells and return them to the incubator.
-
Assessment of Delivery and Activity: The efficiency of delivery and the biological effect of the peptide can be assessed at a suitable time point post-incubation (e.g., 24-72 hours).
Protocol 3: Assessing Delivery Efficiency
To quantify the intracellular delivery of TAT-cyclo-CLLFVY, a fluorescently labeled version of the peptide can be used in conjunction with the following methods:
-
Flow Cytometry: This method provides a quantitative measure of the percentage of cells that have taken up the peptide and the relative amount of peptide per cell.
-
Confocal Microscopy: This allows for the visualization of the subcellular localization of the peptide and can help determine if it has escaped endosomes and reached the cytoplasm or nucleus.
Visualizations
HIF-1 Signaling Pathway and Inhibition by TAT-cyclo-CLLFVY
Caption: HIF-1 signaling pathway and the inhibitory action of TAT-cyclo-CLLFVY.
General Experimental Workflow for Primary Cell Delivery
Caption: A generalized workflow for the delivery of TAT-cyclo-CLLFVY into primary cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Delivery Efficiency | 1. Suboptimal peptide concentration.2. Incubation time is too short.3. Interference from serum components.4. Low expression of heparan sulfate (B86663) proteoglycans on the cell surface.5. Peptide degradation. | 1. Perform a dose-response experiment (e.g., 1-50 µM).2. Increase incubation time (e.g., up to 4-6 hours).3. Perform incubation in serum-free or low-serum medium.4. This is cell-type dependent; consider alternative delivery methods if TAT is not suitable for your cells.5. Ensure proper storage and handling of the peptide. Use fresh aliquots. |
| High Cell Death/Toxicity | 1. Peptide concentration is too high.2. Cytotoxicity from the TFA counterion.3. Contamination of peptide stock or culture.4. Extended incubation time. | 1. Reduce the peptide concentration. Perform a toxicity assay.2. Run a TFA control. Consider exchanging TFA for HCl or acetate.3. Use sterile techniques and filter-sterilize the peptide stock solution.4. Reduce the incubation time. |
| Inconsistent Results | 1. Variation in cell confluency or health.2. Repeated freeze-thaw cycles of the peptide stock.3. Inconsistent incubation times or washing steps.4. Batch-to-batch variation in the peptide. | 1. Standardize cell seeding density and ensure cells are in a healthy, proliferative state.2. Aliquot the peptide stock after reconstitution.3. Follow a standardized protocol strictly.4. If possible, use the same batch of peptide for a set of comparative experiments. |
| Peptide Appears Insoluble | 1. Incorrect reconstitution solvent.2. Peptide concentration is too high. | 1. Try reconstituting in a small amount of DMSO first, then dilute with an aqueous buffer.2. Reconstitute at a lower concentration. |
| No Biological Effect Observed | 1. Insufficient intracellular concentration of the peptide.2. The HIF-1 pathway is not active in your experimental model.3. The peptide is trapped in endosomes.4. Degradation of the peptide before reaching its target. | 1. Increase the peptide concentration or incubation time.2. Confirm that the HIF-1 pathway is active under your experimental conditions (e.g., by checking for HIF-1α stabilization under hypoxia).3. Co-incubate with an endosomolytic agent (use with caution as this can cause toxicity).4. Consider the stability of the disulfide bond in your cell type. |
References
- 1. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Tat Peptide Binding to Import Carriers Reveals Unconventional Nuclear Transport Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: TAT-cyclo-CLLFVY TFA for Hypoxia Research
Welcome to the technical support center for TAT-cyclo-CLLFVY TFA. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this selective HIF-1 inhibitor in hypoxia research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity, cell-permeable cyclic peptide that selectively inhibits the protein-protein interaction between the Hypoxia-Inducible Factor 1 alpha (HIF-1α) and HIF-1 beta (HIF-1β) subunits.[1][2][3] The "TAT" sequence is a cell-penetrating peptide that facilitates its entry into cells.[4] The core cyclic peptide, cyclo-CLLFVY, binds to the PAS-B domain of HIF-1α, physically preventing its dimerization with HIF-1β.[3][5] This inhibition is specific to HIF-1 and does not significantly affect the related HIF-2 isoform.[1][5][6] The compound is supplied as a trifluoroacetate (B77799) (TFA) salt, which is a byproduct of the peptide synthesis and purification process.[1][5]
Q2: How should I dissolve and store this compound?
A2: For stock solutions, this compound can be dissolved in DMSO.[6] For example, a 50 mg/mL concentration is achievable.[6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7] Store the lyophilized peptide at -20°C or -80°C for long-term stability.[8] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7]
Q3: What concentrations are typically effective in cell-based assays?
A3: The effective concentration can vary depending on the cell line and the specific assay. In HIF-1-dependent luciferase reporter assays, IC50 values of 19 ± 2 µM in U2OS cells and 16 ± 1 µM in MCF-7 cells have been reported.[9] For inhibiting the formation of the HIF-1 dimer in cells, as measured by in situ Proximity Ligation Assay (PLA), concentrations of 25 µM and 50 µM have been shown to be effective in MCF-7 cells.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can the TFA counterion affect my experimental results?
A4: Yes, this is a critical consideration. Trifluoroacetic acid (TFA) is a remnant from peptide purification and can be cytotoxic at certain concentrations, potentially confounding your results by causing effects that are not due to the peptide itself.[1][2][5] Some sensitive cell lines can show effects at TFA concentrations as low as 0.1 mM.[5] It is crucial to run a "TFA control" by exposing your cells to the same concentration of TFA that is present in your peptide treatment, but without the peptide. Alternatively, using a different salt form of the peptide (e.g., acetate (B1210297) or HCl) may be necessary for highly sensitive assays.[1][3]
Q5: What are appropriate negative controls for my experiments?
A5: An ideal negative control is a peptide that is structurally similar to TAT-cyclo-CLLFVY but is inactive against the target. The original research paper identified Tat-cyclo-CRLMVL as an inactive control peptide that does not disrupt HIF-1 dimerization.[5] Using such a control helps to ensure that the observed effects are due to the specific inhibition of the HIF-1α/HIF-1β interaction and not from non-specific effects of introducing a cyclic TAT-peptide into the cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of HIF-1 activity observed. | 1. Peptide Degradation: The peptide may have degraded due to improper storage, handling, or proteolytic activity.[4] 2. Ineffective Cell Penetration: The TAT peptide may not be efficiently entering your specific cell line.[4][10] 3. Suboptimal Concentration: The concentration used may be too low for your experimental system. | 1. Ensure proper storage (-80°C for stock solutions) and minimize freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment. Consider using protease inhibitors in your cell culture medium if degradation is suspected.[11] 2. Verify cellular uptake using a fluorescently labeled version of the peptide, if available. Optimize incubation time and peptide concentration. 3. Perform a dose-response curve to find the optimal inhibitory concentration for your cell line and assay. |
| High cell toxicity or unexpected off-target effects. | 1. TFA Salt Toxicity: The trifluoroacetate counterion can be cytotoxic, especially at higher concentrations.[2][5][12] 2. Peptide Concentration Too High: The concentration of the peptide itself may be causing non-specific toxicity. 3. Non-specific Peptide Effects: The cyclic peptide or the TAT tag may be causing effects unrelated to HIF-1 inhibition. | 1. Run a vehicle control that includes the same final concentration of TFA as your highest peptide dose. If toxicity is observed, consider exchanging the TFA salt for acetate or HCl.[1] 2. Lower the peptide concentration. Determine the IC50 and use concentrations around that value. 3. Use an inactive control peptide like Tat-cyclo-CRLMVL to differentiate specific from non-specific effects.[5] |
| Inconsistent or variable results between experiments. | 1. Peptide Stability/Solubility: Inconsistent stock solution preparation or degradation over time. 2. TFA Variability: Different batches of peptide may have varying amounts of residual TFA.[5] 3. Cell Culture Conditions: Variations in cell density, passage number, or hypoxia induction protocol. | 1. Ensure the peptide is fully dissolved in DMSO before making aqueous dilutions. Aliquot stock solutions to ensure consistency.[6] 2. Quantify the peptide concentration accurately (e.g., via amino acid analysis) rather than relying solely on weight. Always run appropriate controls for each new batch. 3. Standardize all cell culture parameters. Ensure consistent oxygen levels and timing for hypoxia induction. |
| Inhibition of HIF-1 target genes is observed, but HIF-1α protein levels are unchanged. | This is the expected outcome . TAT-cyclo-CLLFVY works by inhibiting the dimerization of HIF-1α and HIF-1β, not by preventing the stabilization of the HIF-1α protein itself.[5][13] | This result validates the mechanism of action. You should see stable or accumulated HIF-1α under hypoxia (e.g., by Western blot), but a downstream reduction in the expression of HIF-1 target genes (e.g., VEGF, CAIX) as measured by qPCR or other methods.[1] |
Quantitative Data Summary
| Parameter | Value | Cell Line / System | Reference |
| IC50 (HIF-1α/HIF-1β Dimerization) | 1.3 µM | In vitro ELISA | [5][9] |
| Binding Affinity (Kd to HIF-1α PAS-B) | 124 ± 23 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| IC50 (HIF-1 Reporter Assay) | 19 ± 2 µM | U2OS Osteosarcoma Cells | [7][9] |
| IC50 (HIF-1 Reporter Assay) | 16 ± 1 µM | MCF-7 Breast Cancer Cells | [7][9] |
| Effective Concentration (In situ PLA) | 25 - 50 µM | MCF-7 Breast Cancer Cells | [5] |
Key Experimental Protocols
Protocol 1: HIF-1 Dependent Luciferase Reporter Assay
This protocol is used to quantify the transcriptional activity of the HIF-1 complex in cells.
-
Cell Seeding: Seed cells (e.g., U2OS or MCF-7 stably expressing a luciferase reporter gene under the control of a Hypoxia Response Element - HRE) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Peptide Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and the appropriate vehicle (DMSO) and TFA controls.
-
Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2) for 16-24 hours. A parallel plate should be kept in normoxic conditions (21% O2, 5% CO2) to determine the basal luciferase activity.
-
Cell Lysis and Luciferase Measurement: Remove the plate from the incubator and lyse the cells according to the manufacturer's protocol for your luciferase assay system (e.g., Promega, Thermo Fisher).
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the hypoxia-induced signal to the normoxic control and plot the dose-dependent inhibition by this compound to calculate the IC50 value.
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol confirms that the inhibitor does not prevent the accumulation of HIF-1α protein under hypoxic conditions.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the desired concentration of this compound and controls.
-
Hypoxia Induction: Expose the cells to hypoxic conditions (1% O2) for 4-6 hours. This shorter time frame is often sufficient to observe robust HIF-1α stabilization.
-
Protein Extraction: Immediately after hypoxia exposure, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification and Sample Prep: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, run the electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: HIF-1 Signaling Pathway in Normoxia vs. Hypoxia.
Caption: Mechanism of TAT-cyclo-CLLFVY Inhibition.
Caption: General Experimental Workflow for Using the Inhibitor.
Caption: Troubleshooting Decision Tree for Unexpected Results.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 4. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|COA [dcchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com.cn [genscript.com.cn]
- 13. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Long-Term TAT-cyclo-CLLFVY TFA Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with long-term TAT-cyclo-CLLFVY TFA exposure. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is TAT-cyclo-CLLFVY and what is its mechanism of action?
TAT-cyclo-CLLFVY is a cell-penetrating cyclic peptide that acts as a selective inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[1][2][3] Its mechanism of action involves the disruption of the protein-protein interaction between the HIF-1α and HIF-1β subunits.[1][4] This inhibition prevents the formation of the functional HIF-1 heterodimer, which is a key transcription factor in the cellular response to hypoxia.[5][6]
Q2: How does the TAT peptide facilitate cellular uptake?
The TAT (Trans-Activator of Transcription) peptide is a cell-penetrating peptide derived from the HIV-1 virus.[7] It is rich in positively charged amino acids, which interact with the negatively charged components of the cell membrane, facilitating the uptake of the conjugated molecule, in this case, cyclo-CLLFVY, into the cytoplasm.[8][9] The uptake mechanism is thought to involve endocytosis.[9][10]
Q3: What is the significance of the TFA salt in my peptide preparation?
TFA (trifluoroacetate) is a counterion commonly used in the purification of synthetic peptides.[11][12] It is important to be aware that TFA itself can have biological effects, including cytotoxicity and alteration of cell proliferation, which can vary depending on the cell line and concentration.[11][12][13][14] When conducting long-term experiments, it is crucial to consider the potential confounding effects of TFA.
Q4: How stable is TAT-cyclo-CLLFVY in long-term cell culture?
Troubleshooting Guides
Problem 1: Inconsistent or reduced peptide activity in long-term experiments.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Peptides can be degraded by proteases in serum or undergo chemical degradation over time in culture conditions.[1][15][16] For multi-day experiments, replenish TAT-cyclo-CLLFVY with every media change. Consider reducing serum concentration if compatible with your cell line. |
| Peptide Adsorption to Plasticware | Peptides can adsorb to plastic surfaces, reducing the effective concentration in the media. Use low-adsorption plasticware for your experiments. |
| Incorrect Storage and Handling | Repeated freeze-thaw cycles can degrade the peptide.[2][17] Store the lyophilized peptide at -20°C or lower.[2] Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[2][17] |
Problem 2: Observed cytotoxicity or altered cell proliferation.
| Possible Cause | Recommended Solution |
| TFA Salt Toxicity | The TFA counterion can be cytotoxic at certain concentrations.[11][12] Run a control experiment with TFA salt alone at the same concentration as in your peptide-treated samples to determine its effect on your specific cell line. If TFA toxicity is a concern, consider exchanging the counterion to a more biocompatible one like hydrochloride (HCl) or acetate.[13][14] |
| High Peptide Concentration | High concentrations of the TAT-peptide conjugate may induce cytotoxicity.[9] Perform a dose-response experiment to determine the optimal non-toxic concentration for your long-term studies. |
| Peptide Aggregation | Peptides can aggregate at high concentrations, which can lead to cytotoxicity. Visually inspect your stock solution and final culture media for any precipitation. If aggregation is suspected, try dissolving the peptide in a small amount of a suitable solvent like DMSO before diluting it in your culture medium.[17] |
Problem 3: Difficulty dissolving the lyophilized peptide.
| Possible Cause | Recommended Solution |
| Peptide Hydrophobicity | The cyclic nature of cyclo-CLLFVY may contribute to hydrophobicity. Try dissolving the peptide in a small amount of sterile DMSO first, and then slowly add it to your aqueous buffer or media while vortexing. |
| Incorrect Solvent | Using an inappropriate initial solvent can make it difficult to get the peptide into solution. Refer to the manufacturer's instructions for recommended solvents. If not available, start with sterile, distilled water. If solubility is an issue, a small amount of a polar organic solvent like DMSO can be used. |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 for HIF-1α/HIF-1β Interaction Disruption | 1.3 µM | In vitro ELISA | [3][4] |
| IC50 for HIF-1 Activity Inhibition (U2OS cells) | 19 ± 2 µM | Luciferase Reporter Assay | [4] |
| IC50 for HIF-1 Activity Inhibition (MCF-7 cells) | 16 ± 1 µM | Luciferase Reporter Assay | [4] |
Experimental Protocols
Protocol 1: Long-Term this compound Exposure in Cell Culture
-
Peptide Reconstitution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile solvent, such as sterile water or DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2][17]
-
-
Cell Seeding:
-
Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
-
Treatment:
-
Thaw a single-use aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the peptide-containing medium.
-
For long-term experiments (multiple days), change the medium and replenish with fresh peptide at regular intervals (e.g., every 48-72 hours) to ensure a consistent concentration.
-
-
Controls:
-
Include a vehicle control (medium with the same final concentration of the solvent used to dissolve the peptide, e.g., DMSO).
-
Include a TFA salt control at the same molar concentration as the TFA in the peptide-treated wells to assess any effects of the counterion.
-
-
Endpoint Analysis:
-
At the end of the exposure period, harvest the cells for downstream analysis (e.g., cell viability assays, western blotting for HIF-1α and its target genes, qPCR, etc.).
-
Protocol 2: HIF-1 Activity Luciferase Reporter Assay
This protocol is adapted from the methodology described in the literature.[5][6]
-
Cell Line:
-
Use a cell line stably transfected with a HIF-1-dependent luciferase reporter construct (e.g., U2OS-HRE-luc).
-
-
Experimental Setup:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of TAT-cyclo-CLLFVY.
-
-
Hypoxia Induction:
-
Incubate the plate under hypoxic conditions (e.g., 1% O2) for a sufficient period to induce HIF-1 activity (typically 16-24 hours). A parallel plate should be maintained under normoxic conditions as a control.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the treatment.
-
Calculate the fold increase in luciferase activity in hypoxic versus normoxic conditions and determine the IC50 value for TAT-cyclo-CLLFVY's inhibition of HIF-1 activity.
-
Visualizations
Caption: HIF-1 Signaling Pathway and Point of Inhibition by TAT-cyclo-CLLFVY.
References
- 1. benchchem.com [benchchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. TAT-cyclo-CLLFVY | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
assessing and minimizing cytotoxicity of TAT-cyclo-CLLFVY TFA
Welcome to the technical support center for TAT-cyclo-CLLFVY TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and minimizing the cytotoxicity of this peptide conjugate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAT-cyclo-CLLFVY?
A1: TAT-cyclo-CLLFVY is a selective inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. The cyclic peptide cyclo-CLLFVY specifically targets the PAS-B domain of the HIF-1α subunit, preventing its heterodimerization with the HIF-1β subunit. This disruption of the HIF-1α/HIF-1β protein-protein interaction is crucial for inhibiting the downstream transcriptional activation of hypoxia-responsive genes. The TAT (Trans-Activator of Transcription) peptide is a cell-penetrating peptide (CPP) that facilitates the intracellular delivery of the inhibitory cyclic peptide.
Q2: What is the reported potency of TAT-cyclo-CLLFVY?
A2: The inhibitory activity of TAT-cyclo-CLLFVY has been quantified in various assays. It disrupts the protein-protein interaction of recombinant HIF-1α and HIF-1β with an IC50 of 1.3 μM.[1][2][3] In cell-based luciferase reporter assays, it inhibits hypoxia-induced HIF-1 activity with an IC50 of 19 ± 2 μM in U2OS human osteosarcoma cells and 16 ± 1 μM in MCF-7 breast cancer cells.[1]
Q3: Is TAT-cyclo-CLLFVY cytotoxic?
A3: While cell-penetrating peptides like TAT can exhibit cytotoxicity at high concentrations, one study has shown that TAT-cyclo-CLLFVY at a concentration of 100 μM had no effect on the proliferation of MCF-7 cells over a 72-hour period.[4] However, cytotoxicity can be cell-type dependent and influenced by experimental conditions. It is always recommended to perform a dose-response analysis to determine the optimal non-toxic concentration for your specific cell line and experimental setup.
Q4: How can I assess the cytotoxicity of TAT-cyclo-CLLFVY in my experiments?
A4: Standard cell viability and cytotoxicity assays are recommended. The MTT assay measures metabolic activity, providing an indication of cell viability. The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity. Detailed protocols for both assays are provided in the "Experimental Protocols" section below.
Q5: What are the common causes of unexpected cytotoxicity with TAT-peptides?
A5: Unexpected cytotoxicity can arise from several factors, including:
-
High Peptide Concentration: Exceeding the optimal concentration range for your cell type.
-
Contaminants: Impurities from peptide synthesis or trifluoroacetic acid (TFA) remnants.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CPPs.
-
Prolonged Incubation: Extended exposure times can lead to increased cytotoxicity.
-
Serum Interference: Components in serum can sometimes interact with the peptide and influence its activity and toxicity.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with TAT-cyclo-CLLFVY.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected non-toxic concentrations. | Peptide concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range based on the reported IC50 values for its biological activity (e.g., 1-20 µM). |
| Cell line is particularly sensitive to the TAT peptide. | Consider using a different cell line if possible. Alternatively, explore methods to reduce cytotoxicity as outlined in the "Minimizing Cytotoxicity" section. | |
| Contamination of the peptide stock solution. | Ensure the peptide is of high purity. If possible, re-purify or obtain a new batch. Ensure sterile handling techniques during experiments. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. Use a cell counter for accuracy. |
| Differences in incubation time or conditions. | Standardize incubation times and maintain consistent temperature and CO2 levels. | |
| Peptide degradation. | Store the peptide stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. | |
| Low or no inhibitory effect on HIF-1 signaling. | Insufficient peptide uptake. | Verify the cell-penetrating ability of the TAT peptide in your cell line using a fluorescently labeled control TAT peptide. Optimize incubation time and concentration. |
| Incorrect timing of peptide treatment relative to hypoxia induction. | Pre-incubate cells with TAT-cyclo-CLLFVY before inducing hypoxia to ensure the inhibitor is present to block HIF-1α/HIF-1β dimerization. | |
| Issues with the reporter assay. | Ensure the reporter construct is functioning correctly and that the cells are responsive to hypoxia. Include positive and negative controls. |
Data Presentation
Inhibitory Concentrations of TAT-cyclo-CLLFVY
| Assay Type | Target | Cell Line | IC50 | Reference |
| Protein-Protein Interaction | HIF-1α/HIF-1β dimerization | N/A (recombinant proteins) | 1.3 µM | [1][2][3] |
| HIF-1 Activity Reporter | Hypoxia-induced luciferase expression | U2OS | 19 ± 2 µM | [1] |
| HIF-1 Activity Reporter | Hypoxia-induced luciferase expression | MCF-7 | 16 ± 1 µM | [1] |
Cytotoxicity Profile
| Cell Line | Concentration | Incubation Time | Effect on Proliferation | Reference |
| MCF-7 | 100 µM | 72 hours | No effect | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of TAT-cyclo-CLLFVY in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: LDH Assay for Cytotoxicity
This protocol is based on standard LDH cytotoxicity assay kits.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Peptide Treatment: Treat cells with serial dilutions of TAT-cyclo-CLLFVY as described above. Include three sets of controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Mandatory Visualizations
HIF-1 Signaling Pathway and Inhibition by TAT-cyclo-CLLFVY
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions, and its inhibition by TAT-cyclo-CLLFVY.
Experimental Workflow for Assessing Cytotoxicity
Caption: A streamlined workflow for assessing the cytotoxicity of TAT-cyclo-CLLFVY using MTT and LDH assays.
Logical Relationship for Minimizing Cytotoxicity
Caption: A logical diagram outlining strategies to minimize the cytotoxicity of TAT-cyclo-CLLFVY.
References
Validation & Comparative
A Comparative Guide to Targeting Hypoxia-Inducible Factors: TAT-cyclo-CLLFVY TFA vs. HIF-2 Inhibitors in Cancer Research
In the landscape of cancer therapeutics, the hypoxia-inducible factor (HIF) signaling pathway presents a critical target. Tumors often outgrow their blood supply, leading to a low-oxygen (hypoxic) environment. This triggers the activation of HIFs, transcription factors that orchestrate a cellular response to hypoxia, promoting tumor growth, angiogenesis, and metastasis. This guide provides a detailed comparison between two distinct strategies for inhibiting the HIF pathway: the HIF-1-selective peptide inhibitor TAT-cyclo-CLLFVY TFA and the class of small-molecule HIF-2 inhibitors.
Mechanism of Action: A Tale of Two Subunits
The primary distinction between this compound and HIF-2 inhibitors lies in their target selectivity. HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT). While both HIF-1 and HIF-2 are activated under hypoxic conditions, they regulate distinct sets of target genes and can have different, sometimes opposing, roles in cancer progression.
This compound is a cyclic peptide that selectively inhibits the dimerization of HIF-1α with HIF-1β.[1][2][3][4] By binding to the PAS-B domain of HIF-1α, it prevents the formation of the functional HIF-1 transcriptional complex.[3][4][5] This blockade of HIF-1 activity leads to the downregulation of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX), which are involved in angiogenesis and pH regulation, respectively.[2]
In contrast, HIF-2 inhibitors , such as the FDA-approved drug belzutifan (B610325) (MK-6482) and other investigational agents like PT2385 and DFF332, are small molecules that allosterically bind to HIF-2α .[6][7][8] This binding event disrupts the heterodimerization of HIF-2α with HIF-1β, thereby inhibiting the transcription of HIF-2 target genes.[6][7][9] HIF-2 is a key driver in certain cancers, particularly clear cell renal cell carcinoma (ccRCC), where mutations in the von Hippel-Lindau (VHL) tumor suppressor gene lead to the stabilization and accumulation of HIF-2α.[6][10][11]
Performance and Efficacy: Preclinical vs. Clinical Data
The evaluation of this compound has primarily been in preclinical settings, while several HIF-2 inhibitors have advanced to clinical trials, with belzutifan receiving regulatory approval.
This compound: Preclinical Findings
TAT-cyclo-CLLFVY has demonstrated efficacy in various in vitro and cellular assays. A key performance indicator is its ability to disrupt the HIF-1α/HIF-1β protein-protein interaction.
| Parameter | Value | Assay | Reference |
| IC50 (HIF-1α/HIF-1β Interaction) | 1.3 µM | In vitro protein-protein interaction assay | [1][2] |
| IC50 (HIF-1 Activity) | 19 ± 2 µM | Mammalian cell luciferase reporter assay (U2OS cells) | [1] |
| IC50 (HIF-1 Activity) | 16 ± 1 µM | Mammalian cell luciferase reporter assay (MCF-7 cells) | [1] |
Table 1: Preclinical efficacy data for this compound.
Studies have shown that TAT-cyclo-CLLFVY decreases the expression of VEGF and CAIX in osteosarcoma and breast cancer cells and reduces the tubularization of human umbilical vein endothelial cells (HUVECs) under hypoxic conditions.[2]
HIF-2 Inhibitors: Clinical Trial Highlights
The clinical development of HIF-2 inhibitors has been most prominent in renal cell carcinoma. Belzutifan is the leading example, with substantial clinical data supporting its use.
| Inhibitor | Trial (Phase) | Cancer Type | Key Efficacy Data | Reference |
| Belzutifan (MK-6482) | LITESPARK-004 (Phase II) | VHL disease-associated RCC | Objective Response Rate (ORR): 49% | [10] |
| Belzutifan (MK-6482) | LITESPARK-001 (Phase I/II) | Advanced ccRCC | ORR: 25% | [12] |
| Belzutifan (MK-6482) | LITESPARK-005 (Phase III) | Advanced RCC | Progression-Free Survival (PFS) benefit vs. Everolimus | [8][12] |
| PT2385 | Phase I | Advanced ccRCC | 1 complete response, 3 partial responses, 16 stable disease | [13] |
| DFF332 | Phase I | Advanced ccRCC | 2 partial responses, 19 stable disease | [8] |
Table 2: Selected clinical trial data for HIF-2 inhibitors.
Belzutifan has demonstrated a manageable safety profile, with common adverse events including anemia and fatigue.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to evaluate these inhibitors.
HIF-1 Dependent Luciferase Reporter Assay (for TAT-cyclo-CLLFVY)
This assay is used to measure the transcriptional activity of HIF-1 in living cells.
-
Cell Culture: Human osteosarcoma (U2OS) or breast cancer (MCF-7) cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple hypoxia-response elements (HREs).
-
Treatment: Transfected cells are treated with varying concentrations of TAT-cyclo-CLLFVY.
-
Hypoxic Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O2) to induce HIF-1 activity.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activity of HIF-1.
-
Data Analysis: The IC50 value is calculated by plotting the luciferase signal against the inhibitor concentration.
In Vivo Tumor Xenograft Model (General Protocol for HIF Inhibitors)
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., ccRCC cells for HIF-2 inhibitors) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives the inhibitor (e.g., belzutifan orally), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic markers (e.g., expression of HIF target genes in tumor tissue) may also be assessed.
Signaling Pathways and Logical Relationships
The HIF pathway is a central regulator of cellular adaptation to hypoxia. Both TAT-cyclo-CLLFVY and HIF-2 inhibitors intervene in this pathway, but at different points, leading to distinct downstream consequences.
Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by prolyl hydroxylases (PHDs), leading to their recognition by the VHL protein, which targets them for proteasomal degradation.[6] In hypoxia, PHDs are inactive, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-1β to activate gene transcription.[9][15]
TAT-cyclo-CLLFVY specifically blocks the HIF-1α/HIF-1β dimerization, affecting genes primarily involved in glycolysis and angiogenesis. HIF-2 inhibitors block the HIF-2α/HIF-1β interaction, impacting a different set of genes that can include those related to cell proliferation, such as Cyclin D1, in addition to angiogenic factors like VEGF.[7]
Conclusion
This compound and HIF-2 inhibitors represent two distinct and specific approaches to targeting the HIF pathway in cancer. This compound is a preclinical tool that selectively targets HIF-1, offering a way to probe the specific functions of this isoform in cancer biology. HIF-2 inhibitors, exemplified by the clinical success of belzutifan, have emerged as a validated therapeutic strategy, particularly in cancers like ccRCC where HIF-2α is a key oncogenic driver.
The choice between targeting HIF-1 or HIF-2 depends on the specific cancer type and the underlying molecular drivers. For researchers and drug developers, understanding the selectivity, mechanism, and stage of development of these different inhibitors is crucial for designing effective therapeutic strategies that exploit the hypoxic tumor microenvironment. Future research will likely focus on identifying biomarkers to predict which patients will benefit most from HIF-1 versus HIF-2 inhibition and exploring combination therapies to overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAT-cyclo-CLLFVY | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jkcvhl.com [jkcvhl.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. What are HIF-2α inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. onclive.com [onclive.com]
- 13. actionkidneycancer.org [actionkidneycancer.org]
- 14. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 15. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo-CLLFVY with and without the TAT Peptide for HIF-1 Inhibition
In the landscape of cancer research and drug development, the hypoxia-inducible factor-1 (HIF-1) pathway presents a critical target for therapeutic intervention. The cyclic hexapeptide, cyclo-CLLFVY, has emerged as a specific inhibitor of the HIF-1α/HIF-1β protein-protein interaction.[1][2][3] This guide provides a detailed comparison of cyclo-CLLFVY in its native form and when conjugated with the cell-penetrating TAT peptide (TAT-cyclo-CLLFVY), offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.
Performance Comparison: Cyclo-CLLFVY vs. TAT-cyclo-CLLFVY
The primary distinction between cyclo-CLLFVY and its TAT-conjugated counterpart lies in their ability to traverse the cell membrane. While cyclo-CLLFVY demonstrates efficacy in in vitro biochemical assays, its practical application in cell-based or in vivo models is limited by poor membrane permeability. The addition of the TAT peptide, a well-known cell-penetrating peptide derived from the HIV-1 trans-activator of transcription, is designed to overcome this limitation and facilitate intracellular delivery.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the activity of TAT-cyclo-CLLFVY. It is important to note that direct comparative cellular activity data for the non-conjugated cyclo-CLLFVY is scarce, as its low cell permeability often necessitates the use of the TAT-tagged version for cellular assays. The non-tagged peptide's cellular activity is generally considered negligible.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration
| Compound | Target | Assay Type | Metric | Value | Reference |
| TAT-cyclo-CLLFVY (P1) | HIF-1α PAS-B Domain | Isothermal Titration Calorimetry (ITC) | Kd | 124 ± 23 nM | [6] |
| TAT-cyclo-CLLFVY | HIF-1α/HIF-1β Interaction | In Vitro Dimerization Assay | IC50 | 1.3 µM | [7] |
| cyclo-CLLFVY | HIF-1α PAS-B Domain | Fluorescent Binding Assay | Binding | Specific binding observed | [1][6] |
Table 2: Cellular Activity in Hypoxic Conditions
| Compound | Cell Line | Assay Type | Concentration | Effect | Reference |
| TAT-cyclo-CLLFVY (P1) | U2OS | HIF-1 Luciferase Reporter | 10 µM | ~50% inhibition of HIF-1 activity | [1] |
| TAT-cyclo-CLLFVY (P1) | MCF-7 | in situ Proximity Ligation Assay (PLA) | 25 µM | Significant reduction in HIF-1α/HIF-1β dimerization | [1] |
| TAT-cyclo-CLLFVY (P1) | MCF-7 | in situ Proximity Ligation Assay (PLA) | 50 µM | Near complete loss of HIF-1α/HIF-1β dimerization signal | [1] |
| TAT-cyclo-CLLFVY | Osteosarcoma & Breast Cancer Cells | Gene Expression Analysis | Not specified | Decreased VEGF and CAIX expression | [7] |
| TAT-cyclo-CLLFVY | HUVECs | Tube Formation Assay | Not specified | Reduction in tubularization | [7] |
Signaling Pathway and Mechanism of Action
Cyclo-CLLFVY exerts its inhibitory effect by disrupting a critical step in the HIF-1 signaling cascade. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These genes, including VEGF and CAIX, are crucial for tumor adaptation to low-oxygen environments, promoting angiogenesis, and metabolic reprogramming.
Cyclo-CLLFVY specifically binds to the Per-ARNT-Sim (PAS-B) domain of HIF-1α, thereby preventing its heterodimerization with HIF-1β.[6] This action effectively halts the downstream signaling cascade, leading to the downregulation of hypoxia-inducible genes. The peptide is highly selective for HIF-1 and does not significantly impact the activity of the closely related HIF-2 isoform.[1][7]
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TAT-cyclo-CLLFVY | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
Efficacy Showdown: TAT-cyclo-CLLFVY TFA vs. Small Molecule HIF Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular response to low oxygen levels and a key therapeutic target in oncology. Inhibition of this pathway can stymie tumor growth, angiogenesis, and metastasis. This guide provides a detailed comparison of two distinct classes of HIF inhibitors: the peptide-based HIF-1α/HIF-1β dimerization inhibitor, TAT-cyclo-CLLFVY TFA, and a selection of small molecule inhibitors that primarily target prolyl hydroxylase domain (PHD) enzymes or the HIF-2α subunit.
Mechanism of Action: A Tale of Two Strategies
This compound employs a direct protein-protein interaction inhibition strategy. It is a cyclic peptide that selectively binds to the PAS-B domain of HIF-1α, thereby preventing its heterodimerization with HIF-1β[1][2][3]. This dimerization is an essential step for the formation of the active HIF-1 transcription factor complex. By blocking this interaction, this compound specifically inhibits the transcriptional activity of HIF-1.
In contrast, the majority of small molecule HIF inhibitors function by targeting the upstream regulation of HIF-α stability. Under normoxic conditions, prolyl hydroxylase (PHD) enzymes hydroxylate HIF-α subunits, marking them for proteasomal degradation. Small molecule PHD inhibitors, such as Roxadustat and Vadadustat, are 2-oxoglutarate analogs that competitively inhibit PHD activity, leading to the stabilization and accumulation of HIF-α even in the presence of oxygen[4]. Another class of small molecule inhibitors, exemplified by Belzutifan (PT2385), selectively targets the HIF-2α isoform by binding to a pocket in its PAS-B domain and preventing its dimerization with HIF-1β[5][6][7].
Quantitative Efficacy: A Comparative Overview
Direct head-to-head comparative studies of this compound and small molecule HIF inhibitors in the same experimental systems are limited. The following tables summarize available quantitative data from various sources to provide a comparative perspective on their efficacy. It is crucial to note that IC50 values can vary significantly based on the specific assay, cell line, and experimental conditions used.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| ELISA-based Dimerization Assay | Recombinant His-HIF-1α & GST-HIF-1β | 1.3 µM | [3] |
| HRE-Luciferase Reporter Assay | U2OS (Osteosarcoma) | 19 ± 2 µM | |
| HRE-Luciferase Reporter Assay | MCF-7 (Breast Cancer) | 16 ± 1 µM |
Table 2: In Vitro Efficacy of Representative Small Molecule HIF Inhibitors
| Inhibitor | Mechanism of Action | Target/Assay | IC50 | Reference |
| Roxadustat (FG-4592) | PHD Inhibitor | PHD2 (Fluorescence Polarization Assay) | 591 nM | [8] |
| Vadadustat (AKB-6548) | PHD Inhibitor | Recombinant Human PHD1 | 15.36 nM | |
| Recombinant Human PHD2 | 11.83 nM | |||
| Recombinant Human PHD3 | 7.63 nM | |||
| Belzutifan (PT2977/MK-6482) | HIF-2α Dimerization Inhibitor | HIF-2α driven HRE-luciferase assay | ~17 nM | [9] |
| PT2385 | HIF-2α Dimerization Inhibitor | In vitro dimerization assay | KD of 10 ± 4.9 nM | [9] |
Table 3: In Vivo Efficacy of Representative Small Molecule HIF Inhibitors
| Inhibitor | Cancer Model | Efficacy | Reference |
| Belzutifan (PT2977) | Phase I/II trial in advanced clear cell renal cell carcinoma (ccRCC) | Objective Response Rate (ORR) of 25% in heavily pretreated patients. | [6] |
| PT2385 | Phase I trial in advanced ccRCC | ORR of 14% and stable disease in 52% of patients. | [5] |
| ccRCC mouse xenograft models | Demonstrated significant tumor growth inhibition. | [7] |
In vivo efficacy data for this compound in xenograft models is not as readily available in the public domain as for the clinically advanced small molecule inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of HIF inhibitors.
Protocol 1: HIF-1α/HIF-1β Dimerization Inhibition Assay (ELISA-based)
This assay is designed to quantify the ability of a compound to disrupt the interaction between HIF-1α and HIF-1β proteins.
Materials:
-
Recombinant His-tagged HIF-1α and GST-tagged HIF-1β proteins
-
Glutathione-coated 96-well plates
-
Anti-His antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Test compounds (this compound or small molecule inhibitors)
Procedure:
-
Coating: Coat the wells of a glutathione-coated 96-well plate with GST-HIF-1β by incubating overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells, followed by the addition of His-HIF-1α. Incubate for 2 hours at room temperature to allow for the interaction to occur. Include a vehicle control (e.g., DMSO).
-
Washing: Wash the wells three times with wash buffer to remove unbound proteins.
-
Detection: Add anti-His-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF by quantifying the expression of a luciferase reporter gene under the control of HREs.
Materials:
-
Cancer cell line (e.g., U2OS, MCF-7, HeLa)
-
HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Hypoxia chamber or chemical hypoxia-inducing agent (e.g., CoCl₂, DMOG)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical hypoxia mimetic for 16-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The percentage of inhibition of HIF-1 activity is calculated relative to the vehicle-treated hypoxic control. IC50 values are determined from the dose-response curves.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Protocol 4: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of HIF inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional, to enhance tumor take rate)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure the tumor volume using calipers once the tumors become palpable. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice regularly throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size or after a predefined treatment period.
-
Data Analysis: Plot the mean tumor volume over time for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
Signaling Pathways and Experimental Workflows
Visual representations of the HIF-1 signaling pathway and a typical experimental workflow for evaluating HIF inhibitors are provided below using the DOT language for Graphviz.
Caption: HIF-1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for HIF Inhibitor Evaluation.
Conclusion
Both this compound and small molecule HIF inhibitors represent promising strategies for targeting the HIF pathway in cancer. This compound offers a highly specific mechanism by directly inhibiting the HIF-1α/HIF-1β dimerization, potentially avoiding off-target effects associated with broader pathway inhibition. Small molecule inhibitors, particularly those targeting PHDs and HIF-2α, have shown significant promise in preclinical and clinical studies, with several agents advancing through late-stage clinical trials.
The choice between these inhibitor classes will depend on the specific research or therapeutic context, including the tumor type, the relative importance of HIF-1α versus HIF-2α signaling, and the desired therapeutic window. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to make informed decisions and design rigorous experiments for the continued development of effective HIF-targeted therapies.
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Belzutifan: a novel therapeutic for the management of von Hippel–Lindau disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Belzutifan for the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TAT-cyclo-CLLFVY TFA versus Genetic Knockdown for HIF-1α Inhibition
For researchers, scientists, and drug development professionals investigating the role of Hypoxia-Inducible Factor-1α (HIF-1α) in various pathological processes, the choice between a chemical inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides a comprehensive comparison of two prominent methods for inhibiting HIF-1α function: the pharmacological inhibitor TAT-cyclo-CLLFVY TFA and genetic knockdown techniques such as siRNA and shRNA.
This comparison guide outlines the mechanisms of action, presents available quantitative data from discrete studies, and provides detailed experimental protocols for both approaches to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action: A Tale of Two Strategies
This compound is a cell-permeable cyclic peptide that functions as a selective inhibitor of the HIF-1 heterodimerization. It specifically disrupts the protein-protein interaction between the HIF-1α and HIF-1β subunits by binding to the PAS-B domain of HIF-1α.[1] This prevention of dimerization is crucial as the HIF-1α/HIF-1β heterodimer is the transcriptionally active form that binds to hypoxia-response elements (HREs) in the promoter regions of target genes. Notably, TAT-cyclo-CLLFVY has been shown to be selective for HIF-1 and does not affect the function of the closely related HIF-2 isoform.
Genetic knockdown, on the other hand, aims to reduce or eliminate the expression of the HIF-1α protein itself. This is typically achieved using small interfering RNA (siRNA) for transient knockdown or short hairpin RNA (shRNA) for stable, long-term suppression, often delivered via viral vectors like lentiviruses.[2][3] By targeting the HIF-1α mRNA for degradation, these techniques prevent the translation of the HIF-1α protein, thereby inhibiting the formation of the active HIF-1 transcription factor.
Quantitative Comparison of Effects
While no single study directly compares this compound and genetic knockdown in the same experimental model, we can summarize their reported effects on key downstream targets and cellular processes from various studies. A primary target of HIF-1 is the vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.
Table 1: Effects of this compound on HIF-1α-mediated processes
| Cell Line | Concentration | Effect on VEGF/CAIX Expression | Functional Outcome | Reference |
| Osteosarcoma & Breast Cancer Cells | Not Specified | Decreased expression | Inhibits hypoxia-induced HIF-1 activity | |
| Hypoxic HUVECs | Not Specified | Not Specified | Reduces tubularization |
Table 2: Effects of HIF-1α Genetic Knockdown on HIF-1α-mediated processes
| Method | Cell Line | Degree of Knockdown | Effect on VEGF Expression | Functional Outcome | Reference |
| siRNA | Human RPE Cells | Significant decrease in HIF-1α mRNA and protein | Significant decrease in VEGF mRNA and protein | Potential strategy for treating angiogenesis in ischemic retinopathies | [4] |
| Adenovirus-mediated shRNA | Hepatocellular Carcinoma Cells | Up to 50% decrease in HIF-1α protein | ~68% decrease in VEGF protein expression | Downregulation of MMP-2 expression | [5] |
| Lentivirus-mediated shRNA | Triple-Negative Breast Cancer Cells | 95% inhibition of HIF-1α protein | Not specified | Promotes apoptosis, induces cell cycle arrest, enhances chemosensitivity | [2] |
| siRNA | Lung Cancer Cells | Decreased HIF-1α expression | Decreased VEGF-A expression | Reduced hypoxia-induced angiogenesis | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions about which technique to employ.
This compound Treatment Protocol
The following is a general guideline for the application of this compound to cell cultures. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
-
Reconstitution: Dissolve this compound in a suitable solvent, such as sterile water or DMSO, to create a stock solution.
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration.
-
Hypoxic Induction: For studies investigating hypoxia-induced HIF-1α activity, cells are typically placed in a hypoxic chamber (e.g., 1% O₂) either concurrently with or after the addition of the inhibitor.
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours) before harvesting for downstream analysis.
HIF-1α Genetic Knockdown Protocol (siRNA)
This protocol provides a general framework for transient knockdown of HIF-1α using siRNA.
-
siRNA Design and Synthesis: Obtain validated siRNA sequences targeting HIF-1α. A common target sequence is CCCATTCCTCATCCGTCAAAT.[7] It is advisable to use a pool of multiple siRNAs to improve knockdown efficiency and reduce off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Cell Seeding: Plate cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.
-
Transfection:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time for knockdown should be determined empirically.
-
Experimental Treatment: After the incubation period, cells can be subjected to experimental conditions (e.g., hypoxia) and subsequently harvested for analysis of HIF-1α knockdown and downstream effects.
Concluding Remarks
Both this compound and genetic knockdown are powerful tools for investigating the function of HIF-1α. The choice between them will depend on the specific research question, the experimental system, and the desired duration of inhibition.
-
This compound offers a rapid, reversible, and titratable method of inhibiting HIF-1α function. Its selectivity for HIF-1 over HIF-2 is a significant advantage for dissecting the specific roles of these two isoforms.
-
Genetic knockdown provides a highly specific and potent means of reducing HIF-1α protein levels. shRNA-mediated knockdown, in particular, is suitable for long-term studies and the generation of stable cell lines with suppressed HIF-1α expression.
Ultimately, the cross-validation of results obtained using both a pharmacological inhibitor and a genetic approach can provide a more robust and comprehensive understanding of the biological roles of HIF-1α.
References
- 1. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-regulating HIF-1α by lentivirus-mediated shRNA for therapy of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulating HIF-1α by lentivirus-mediated shRNA for therapy of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Effects of the knockdown of hypoxia inducible factor-1α expression by adenovirus-mediated shRNA on angiogenesis and tumor growth in hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia inducible factor-1α/vascular endothelial growth factor signaling activation correlates with response to radiotherapy and its inhibition reduces hypoxia-induced angiogenesis in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of HIF-1α by small interfering RNA (siRNA) [bio-protocol.org]
Comparative Analysis of TAT-cyclo-CLLFVY TFA in Cancer Cell Therapy: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of TAT-cyclo-CLLFVY TFA, a selective inhibitor of the hypoxia-inducible factor-1 (HIF-1) signaling pathway, for researchers, scientists, and drug development professionals. By objectively evaluating its performance and mechanism of action with supporting experimental data, this document serves as a valuable resource for advancing cancer therapy research.
Executive Summary
This compound has emerged as a promising therapeutic agent that selectively targets the HIF-1 transcription factor, a key player in tumor progression and angiogenesis. This peptide-based inhibitor effectively disrupts the dimerization of HIF-1α and HIF-1β subunits, leading to the downregulation of hypoxia-inducible genes critical for cancer cell survival and proliferation. This guide details the mechanism of action of this compound, presents available efficacy data in different cancer cell types, and draws a comparison with other HIF-1 inhibitors, namely Acriflavine and PX-478. While direct comparative studies are limited, this analysis provides a foundational understanding of its potential in the landscape of HIF-1 targeted therapies.
Mechanism of Action: A Selective HIF-1 Dimerization Inhibitor
This compound is a cyclic peptide that has been shown to be a selective inhibitor of HIF-1 dimerization. It functions by specifically binding to the PAS-B domain of the HIF-1α subunit, thereby sterically hindering its heterodimerization with the HIF-1β subunit.[1][2] This disruption is critical as the formation of the HIF-1α/HIF-1β complex is a prerequisite for its transcriptional activity. The inhibition of this protein-protein interaction effectively abrogates the downstream signaling cascade that promotes tumor adaptation to hypoxic environments.
A key advantage of this compound is its selectivity for HIF-1 over the closely related HIF-2 isoform, which can be crucial for targeted therapeutic strategies.[1] The peptide is often conjugated to the TAT (Trans-Activator of Transcription) peptide to facilitate its cellular uptake.
Performance Data in Cancer Cell Lines
Published data indicates that this compound effectively inhibits the HIF-1 pathway in various cancer cell lines, including osteosarcoma and breast cancer cells. The primary mechanism of action, the disruption of HIF-1α/HIF-1β dimerization, has been quantified with an in vitro IC50 of 1.3 μM.[2]
The functional consequence of this inhibition is a marked decrease in the expression of HIF-1 target genes, such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX), which are essential for angiogenesis and pH regulation in the tumor microenvironment.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Types | Reference |
| IC50 (HIF-1α/HIF-1β Dimerization) | 1.3 μM | In vitro assay | [2] |
| Effect on Downstream Targets | Decreased expression of VEGF and CAIX | Osteosarcoma and breast cancer cells |
Comparative Analysis with Alternative HIF-1 Inhibitors
To provide a comprehensive perspective, this section compares this compound with two other well-characterized HIF-1 inhibitors, Acriflavine and PX-478. It is important to note that direct head-to-head comparative studies are scarce, and the following comparison is based on their reported mechanisms and effects in various cancer models.
Table 2: Comparison of HIF-1 Inhibitors
| Feature | This compound | Acriflavine | PX-478 |
| Mechanism of Action | Selective HIF-1 dimerization inhibitor (binds HIF-1α PAS-B) | HIF-1 dimerization inhibitor (binds HIF-1α and HIF-2α PAS-B) | Inhibits HIF-1α at multiple levels (transcription, translation, and stability) |
| HIF Isoform Selectivity | Selective for HIF-1 over HIF-2 | Inhibits both HIF-1 and HIF-2 | Primarily targets HIF-1α |
| Reported Effects | Decreases VEGF and CAIX expression | Inhibits tumor growth and vascularization | Suppresses tumor growth, promotes apoptosis, and inhibits EMT |
| Cancer Models Studied | Osteosarcoma, Breast Cancer | Prostate Cancer, Brain Cancer | Esophageal Squamous Cell Carcinoma, Glioma |
Acriflavine , a repurposed antibacterial drug, also functions as a HIF dimerization inhibitor by binding to the PAS-B domain of both HIF-1α and HIF-2α.[3][4][5] This broader spectrum of activity contrasts with the selectivity of this compound. Acriflavine has demonstrated potent anti-tumor and anti-angiogenic effects in preclinical models of prostate and brain cancer.[3][6]
PX-478 exhibits a multi-level inhibitory effect on HIF-1α, affecting its transcription, translation, and protein stability.[7][8][9] This compound has shown efficacy in suppressing tumor growth and inducing apoptosis in models of esophageal squamous cell carcinoma and glioma.[7][8]
The choice of inhibitor for a specific therapeutic application may depend on the desired selectivity and the specific characteristics of the cancer type being targeted.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
HIF-1 Dependent Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1 in response to hypoxia and treatment with inhibitors.
-
Cell Culture and Transfection: Cancer cells are cultured to an appropriate confluency and then co-transfected with a luciferase reporter plasmid containing HIF-1 response elements (HREs) upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Induction of Hypoxia: Post-transfection, cells are exposed to hypoxic conditions (e.g., 1% O2) or treated with hypoxia-mimetic agents like cobalt chloride (CoCl2) to induce HIF-1α stabilization and activity.
-
Treatment with Inhibitor: A dose range of this compound is added to the cells under hypoxic conditions.
-
Luciferase Activity Measurement: After a defined incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The inhibition of HIF-1 transcriptional activity is calculated relative to the untreated hypoxic control.
In Situ Proximity Ligation Assay (PLA) for HIF-1 Dimerization
PLA is a powerful technique to visualize and quantify protein-protein interactions within intact cells.
-
Cell Seeding and Treatment: Cells are seeded on coverslips and treated with this compound under hypoxic conditions.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Primary Antibody Incubation: Cells are incubated with two primary antibodies raised in different species, one specific for HIF-1α and the other for HIF-1β.
-
PLA Probe Incubation: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies.
-
Ligation and Amplification: If the two target proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, generating a distinct fluorescent spot.
-
Imaging and Quantification: The fluorescent spots, each representing a single dimerization event, are visualized using a fluorescence microscope and quantified using image analysis software.
Visualizing the Molecular Landscape
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the HIF-1 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
Caption: Mechanism of action of this compound.
References
- 1. A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]
Assessing the Isoform Specificity of TAT-cyclo-CLLFVY Against HIF-1 and HIF-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclic peptide inhibitor TAT-cyclo-CLLFVY's specificity for Hypoxia-Inducible Factor 1 (HIF-1) versus Hypoxia-Inducible Factor 2 (HIF-2). The information is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays.
Hypoxia-inducible factors are key regulators of the cellular response to low oxygen levels and are implicated in the progression of cancer, making them attractive therapeutic targets.[1][2] The two principal isoforms, HIF-1α and HIF-2α, share structural similarities but can have distinct and sometimes opposing roles in tumor biology.[2][3][4] Therefore, isoform-specific inhibitors are highly sought after for targeted cancer therapy.
TAT-cyclo-CLLFVY has emerged as a potent and selective inhibitor of HIF-1.[5] This peptide was identified from a genetically encoded library of millions of cyclic peptides and has been shown to disrupt HIF-1 signaling in various cancer cell lines.[1][6][7]
Comparative Performance: TAT-cyclo-CLLFVY vs. Other HIF Inhibitors
TAT-cyclo-CLLFVY's primary mechanism of action is the disruption of the protein-protein interaction between the HIF-1α and HIF-1β subunits, a crucial step for the formation of the active HIF-1 transcriptional complex.[2][6][7] Its specificity arises from its selective binding to the Per-ARNT-Sim (PAS) B domain of HIF-1α.[1][6][7][8]
Below is a summary of its performance compared to other known HIF inhibitors.
| Inhibitor | Target Isoform(s) | Mechanism of Action | Reported Potency | Reference |
| TAT-cyclo-CLLFVY | HIF-1α | Inhibits HIF-1α/HIF-1β dimerization by binding to the HIF-1α PAS-B domain. | IC50 = 1.3 µM (HIF-1 dimerization); KD = 124 nM (binding to HIF-1α PAS-B) | [6][7] |
| PT2385 / PT2399 | HIF-2α | Antagonizes HIF-2α/HIF-1β heterodimerization. | Not specified in the provided text. | [2][5] |
| Acriflavine | HIF-1α and HIF-2α | Binds to the PAS-B domain of both HIF-1α and HIF-2α, inhibiting dimerization. | Not specified in the provided text. | [6][7] |
| Chetomin | HIF-1α and HIF-2α | Disrupts the interaction of HIF-α with the p300/CBP coactivator. | Not specified in the provided text. | [5] |
| Echinomycin | HIF-1α and HIF-2α | Inhibits HIF-1 DNA binding. | Not specified in the provided text. | [5] |
Quantitative Data on Isoform Specificity
The specificity of TAT-cyclo-CLLFVY for HIF-1α over HIF-2α has been demonstrated through various biochemical and cell-based assays.
| Assay Type | HIF-1α Target | HIF-2α Target | Conclusion | Reference |
| Dimerization Inhibition (ELISA) | IC50 = 1.3 µM | No inhibition observed | Selectively inhibits HIF-1 dimerization. | [7][8] |
| Direct Binding (Fluorescence Assay) | Clear binding observed | Binding close to background levels | Directly and selectively binds to HIF-1α. | [6][7][8] |
| Binding Affinity (ITC) | KD = 124 ± 23 nM (to PAS-B domain) | Not tested | High-affinity binding to the HIF-1α PAS-B domain. | [6][7][8] |
| Cellular HIF-1 Activity (Reporter Assay) | Inhibition of hypoxia-induced reporter gene expression | No effect on HIF-2 mediated signaling | Specifically inhibits HIF-1 transcriptional activity in cells. | [1] |
| Target Gene Expression (Microarray/qRT-PCR) | Downregulation of HIF-1 target genes (e.g., VEGF, CAIX) | No effect on HIF-2 target genes | Reprograms cellular hypoxia response by selectively inhibiting HIF-1. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments that established the isoform specificity of TAT-cyclo-CLLFVY are outlined below.
HIF Dimerization Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between the HIF-α and HIF-1β subunits.
-
Objective: To determine the IC50 value of TAT-cyclo-CLLFVY for the inhibition of HIF-1α/HIF-1β and HIF-2α/HIF-1β dimerization.
-
Materials:
-
Recombinant His-tagged HIF-1α (amino acids 1-350) or His-tagged HIF-2α (amino acids 1-351).
-
Recombinant GST-tagged HIF-1β (amino acids 1-474).
-
High-binding 96-well plates.
-
Primary antibodies: anti-GST antibody.
-
Secondary antibody: HRP-conjugated antibody.
-
TMB substrate.
-
TAT-cyclo-CLLFVY and control compounds.
-
-
Procedure:
-
Coat the 96-well plate with His-HIF-1α or His-HIF-2α overnight at 4°C.
-
Wash the plate to remove unbound protein.
-
Block the plate with a suitable blocking buffer (e.g., BSA in PBS) for 1 hour.
-
Add serial dilutions of TAT-cyclo-CLLFVY to the wells.
-
Add a constant concentration of GST-HIF-1β to the wells and incubate for 2-4 hours at room temperature to allow for dimerization.
-
Wash the plate to remove unbound proteins and inhibitor.
-
Add the anti-GST primary antibody and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm. The signal is proportional to the amount of dimerization.
-
Plot the absorbance against the inhibitor concentration to determine the IC50 value.[7]
-
Fluorescent Binding Assay
This assay directly visualizes and quantifies the binding of a fluorescently labeled inhibitor to its target protein.
-
Objective: To assess the direct binding of a fluorescent derivative of cyclo-CLLFVY to HIF-1α and HIF-2α.
-
Materials:
-
Fluorescently labeled cyclo-CLLFVY (e.g., with Megastoke 673).
-
Recombinant His-HIF-1α (1-350) and His-HIF-2α (1-351).
-
Individual domains of HIF-1α (bHLH, PAS-A, PAS-B).
-
Fluorometer or plate reader.
-
-
Procedure:
-
Add a fixed concentration of the fluorescently labeled cyclo-CLLFVY to wells of a microplate.
-
Add increasing concentrations of His-HIF-1α, His-HIF-2α, or the individual HIF-1α domains.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 680 nm emission for Megastoke 673). An increase in fluorescence indicates binding.
-
Plot the change in fluorescence against the protein concentration to assess binding.[6][7][8]
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of an interaction.
-
Objective: To precisely quantify the binding affinity of TAT-cyclo-CLLFVY to the HIF-1α PAS-B domain.
-
Materials:
-
Isothermal titration calorimeter.
-
Purified HIF-1α PAS-B domain protein.
-
TAT-cyclo-CLLFVY peptide.
-
-
Procedure:
-
Load the sample cell of the calorimeter with the HIF-1α PAS-B domain protein at a known concentration.
-
Load the injection syringe with TAT-cyclo-CLLFVY at a higher, known concentration.
-
Perform a series of small, sequential injections of the peptide into the protein solution.
-
Measure the heat released or absorbed after each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.[6][7]
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HIF-1 signaling pathway, the mechanism of inhibition by TAT-cyclo-CLLFVY, and the workflow for assessing its specificity.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
Caption: Mechanism of selective HIF-1 inhibition by TAT-cyclo-CLLFVY.
Caption: Workflow for assessing the isoform specificity of HIF inhibitors.
References
- 1. Reprogramming the Transcriptional Response to Hypoxia with a Chromosomally Encoded Cyclic Peptide HIF-1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The Distinct Role of HIF-1α and HIF-2α in Hypoxia and Angiogenesis [mdpi.com]
- 5. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Review of TAT-cyclo-CLLFVY TFA and Other Peptide-Based Hypoxia-Inducible Factor (HIF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide-based inhibitor TAT-cyclo-CLLFVY TFA with other inhibitors of the Hypoxia-Inducible Factor (HIF) pathway. The HIF signaling cascade is a critical regulator of cellular responses to low oxygen levels (hypoxia) and plays a significant role in cancer progression and other diseases. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant pathways to aid in the evaluation and selection of these inhibitors for research and therapeutic development.
Introduction to HIF Inhibition
Hypoxia is a common feature of the tumor microenvironment and a key driver of cancer progression, metastasis, and resistance to therapy. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factors (HIFs), a family of heterodimeric transcription factors. The HIF-1 complex, composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β, also known as ARNT), is a master regulator of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. The targeted inhibition of the HIF-1 pathway therefore represents a promising strategy for cancer therapy.
This compound is a cell-penetrating cyclic peptide designed to specifically inhibit the dimerization of HIF-1α and HIF-1β, thereby preventing the formation of the active HIF-1 transcription factor complex.[1][2][3][4] This guide compares its efficacy and mechanism of action to other well-characterized HIF inhibitors.
Performance Comparison of HIF Inhibitors
The following tables summarize the quantitative data for this compound and other selected HIF inhibitors. These inhibitors vary in their specific targets within the HIF pathway and their potency.
Table 1: Comparison of Inhibitory Activity
| Inhibitor | Target | Mechanism of Action | IC50 / Kd / Ki | Cell-Based Assay IC50 |
| This compound | HIF-1α/HIF-1β Dimerization | Disrupts protein-protein interaction | IC50: 1.3 µM[1][2][3][4] | 16-19 µM (HIF-1 activity)[3] |
| Acriflavine | HIF-1α/HIF-1β Dimerization | Binds to HIF-1α and HIF-2α, inhibiting dimerization | IC50: ~1 µM (HIF-1 dimerization)[5] | ~1 µM (HIF-1 transcriptional activity)[5] |
| Echinomycin | HIF-1 DNA Binding | Intercalates with DNA at HIF binding sites | IC50: 29.4 pM (HIF-1α)[1][6] | EC50: 1.2 nM (hypoxic induction)[6] |
| TC-S7009 | HIF-2α/HIF-1β Dimerization | Disrupts HIF-2α heterodimerization | Kd: 81 nM (HIF-2α)[7][8] | - |
| PT2385 | HIF-2α/HIF-1β Dimerization | Selective antagonist of HIF-2α | Ki: <50 nM (HIF-2α)[9] | - |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of HIF inhibitors.
HIF-1α/HIF-1β Dimerization Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to disrupt the interaction between the HIF-1α and HIF-1β proteins.
-
Reagents and Materials:
-
Recombinant His-tagged HIF-1α (e.g., residues 1-350)
-
Recombinant GST-tagged HIF-1β (e.g., residues 1-474)
-
Glutathione-coated 96-well plates
-
Anti-His antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Peptide inhibitor (e.g., this compound)
-
-
Procedure:
-
Coat the wells of a glutathione-coated 96-well plate with GST-HIF-1β overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add serial dilutions of the peptide inhibitor to the wells.
-
Add a constant concentration of His-HIF-1α to the wells.
-
Incubate for 2-4 hours at room temperature to allow for protein-protein interaction.
-
Wash the wells three times with wash buffer to remove unbound proteins.
-
Add the anti-His-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the absorbance signal.
-
HIF-1 Dependent Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the HIF-1 complex.
-
Reagents and Materials:
-
Human cancer cell line (e.g., U2OS or MCF-7)
-
Luciferase reporter plasmid containing a Hypoxia Response Element (HRE) upstream of the luciferase gene (e.g., pGL3-HRE).
-
Control plasmid for normalization (e.g., Renilla luciferase plasmid).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂ or deferoxamine).
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the inhibitor.
-
Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours. A normoxic control group should be included.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The IC50 value is determined as the inhibitor concentration that results in a 50% reduction of the hypoxia-induced luciferase activity.[3][10][11]
-
Western Blot for Downstream Target Gene Expression (VEGF and CAIX)
This method is used to assess the effect of HIF-1 inhibition on the protein levels of its downstream target genes, such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CAIX).[12][13][14]
-
Reagents and Materials:
-
Human cancer cell lines (e.g., osteosarcoma or breast cancer cells).
-
Peptide inhibitor.
-
Hypoxia induction method.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against VEGF, CAIX, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitor under normoxic and hypoxic conditions as described for the luciferase assay.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VEGF, CAIX, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the expression of VEGF and CAIX to the loading control to determine the effect of the inhibitor.
-
Visualizations
The following diagrams illustrate the HIF-1 signaling pathway and a general workflow for the evaluation of HIF inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAT-cyclo-CLLFVY | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 5. Acriflavine inhibits HIF-1 dimerization, tumor growth, and vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TC-S 7009 | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAT-cyclo-CLLFVY, Selective HIF-1 dimerization inhibitor, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 13. Expression of vascular endothelial growth factor, hypoxia inducible factor 1α, and carbonic anhydrase IX in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of TAT-cyclo-CLLFVY TFA: A Step-by-Step Guide
Essential Safety and Logistical Information for Laboratory Professionals
Researchers, scientists, and drug development professionals handling TAT-cyclo-CLLFVY TFA require clear and immediate guidance on its proper disposal to ensure laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive disposal procedure based on best practices for handling peptide trifluoroacetic acid (TFA) salts and general laboratory chemical waste. The "TFA" component of this compound indicates it is a salt of trifluoroacetic acid, a corrosive and hazardous substance, which dictates a cautious approach to its disposal.
Immediate Safety Considerations
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid or liquid). All waste generated from handling this compound should be considered hazardous chemical waste.
Disposal of Solid this compound Waste
-
Collection:
-
Collect all solid waste, including unused or expired powder, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling:
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Liquid this compound Waste (Solutions)
-
Collection:
-
Collect all liquid waste containing this compound, including experimental solutions and rinsates, in a designated, leak-proof, and shatter-resistant hazardous waste container.
-
-
pH Consideration:
-
Due to the presence of TFA, the waste solution is likely acidic. Do not pour it down the drain[1].
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and solvent used.
-
-
Storage:
-
Keep the container tightly sealed and store it in a designated satellite accumulation area, segregated from bases and other incompatible materials[1].
-
-
Disposal:
-
Contact your institution's EHS department for collection and disposal.
-
Decontamination of Empty Containers
-
Rinsing:
-
Rinse the empty container thoroughly with a suitable solvent (e.g., the solvent used to prepare the solution).
-
-
Rinsate Collection:
-
Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
-
Container Disposal:
-
After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
-
Spill and Emergency Procedures
In the event of a spill, the primary concern is the presence of trifluoroacetic acid.
-
Evacuation:
-
Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
-
Ventilation:
-
Ensure the area is well-ventilated. Use a chemical fume hood for cleanup if possible.
-
-
Containment and Neutralization:
-
For small spills, carefully neutralize the material with a suitable agent like sodium carbonate[2].
-
-
Absorption:
-
Absorb the neutralized spill with an inert material, such as vermiculite (B1170534) or sand.
-
-
Collection:
-
Collect the absorbed material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Waste Categorization Summary
| Waste Type | Form | Disposal Container | Disposal Procedure |
| Unused/Expired Product | Solid (Powder) | Labeled Hazardous Waste Container | Collect, label, and arrange for EHS pickup. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Solid | Labeled Hazardous Waste Container | Collect, label, and arrange for EHS pickup. |
| Experimental Solutions | Liquid | Labeled Hazardous Liquid Waste Container | Collect, label, and arrange for EHS pickup. Do not dispose down the drain. |
| Rinsate from Glassware | Liquid | Labeled Hazardous Liquid Waste Container | Collect with other liquid waste for EHS disposal. |
| Contaminated PPE (gloves, etc.) | Solid | Labeled Hazardous Waste Container | Collect with other solid waste for EHS disposal. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and protocols for chemical waste disposal.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
